Technical Documentation Center

N-cyclohexyl-3-ethynylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclohexyl-3-ethynylaniline

Core Science & Biosynthesis

Foundational

N-cyclohexyl-3-ethynylaniline CAS 1019518-09-2 properties

An In-depth Technical Guide to N-cyclohexyl-3-ethynylaniline (CAS 1019518-09-2) Introduction: Unveiling a Potential Building Block N-cyclohexyl-3-ethynylaniline is a unique molecule that incorporates three key functional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-cyclohexyl-3-ethynylaniline (CAS 1019518-09-2)

Introduction: Unveiling a Potential Building Block

N-cyclohexyl-3-ethynylaniline is a unique molecule that incorporates three key functional groups: a secondary aromatic amine, a sterically significant cyclohexyl group, and a reactive terminal alkyne. While specific experimental data for this compound (CAS 1019518-09-2) is not extensively documented in publicly accessible literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The aniline core is a prevalent scaffold in numerous pharmaceuticals, the cyclohexyl group can enhance lipophilicity and modulate binding interactions, and the terminal ethynyl group is a gateway to a vast array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

This guide provides a comprehensive technical overview based on the well-characterized properties of its precursors and established principles of organic synthesis. We will explore the characteristics of the key starting material, 3-ethynylaniline, propose a robust synthetic route to N-cyclohexyl-3-ethynylaniline, predict its physicochemical and spectroscopic properties, and discuss its potential applications in research and development.

Part 1: Precursor Analysis: 3-Ethynylaniline

The primary aromatic amine, 3-ethynylaniline (CAS 54060-30-9), is the foundational component for the synthesis of the title compound. A thorough understanding of its properties is essential.

Physicochemical Properties of 3-Ethynylaniline

The known properties of 3-ethynylaniline are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₇N[4]
Molecular Weight 117.15 g/mol [4]
Appearance Clear yellowish to brown liquid[4]
Melting Point 27 °C[4]
Boiling Point 92-93 °C @ 2 mmHg[4]
Density 1.04 g/cm³[4]
Solubility Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO[4]
Refractive Index 1.614 - 1.616[4]
Utility in Synthesis

3-Ethynylaniline is a valuable intermediate, most notably in the multi-step synthesis of Erlotinib, an anti-cancer drug used to treat non-small cell lung cancer and other cancers.[5] This established use underscores the pharmaceutical relevance of the 3-ethynylaniline scaffold.

Part 2: Proposed Synthesis of N-cyclohexyl-3-ethynylaniline

The most direct and efficient method for synthesizing N-cyclohexyl-3-ethynylaniline is through the reductive amination of 3-ethynylaniline with cyclohexanone. This widely used reaction forms a secondary amine by first creating an imine intermediate, which is then reduced in situ to the desired product.[6]

Synthetic Pathway Diagram

G reactant1 3-Ethynylaniline intermediate Imine Intermediate reactant1->intermediate reactant2 Cyclohexanone reactant2->intermediate plus + plus->intermediate [H⁺] catalyst reagents [Reducing Agent] (e.g., NaBH(OAc)₃, H₂/Pd-C) [Solvent] (e.g., DCE, MeOH) intermediate->reagents product N-cyclohexyl-3-ethynylaniline reagents->product

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of anilines with ketones.[7]

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-ethynylaniline (1.0 eq).

  • Dissolve the aniline in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add cyclohexanone (1.1 - 1.2 eq).

2. Imine Formation:

  • If using a milder reducing agent like sodium triacetoxyborohydride, the reaction can proceed directly.

  • If using a stronger reductant like sodium borohydride, it is often beneficial to stir the mixture for a period (e.g., 30-60 minutes) to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

3. Reduction:

  • Method A (Sodium Triacetoxyborohydride): Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Method B (Catalytic Hydrogenation): Transfer the mixture of aniline and ketone in methanol to a hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.[8]

4. Work-up and Purification:

  • Upon reaction completion, quench the reaction carefully. For borohydride-based reductions, slowly add a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclohexyl-3-ethynylaniline.

Part 3: Projected Properties and Spectroscopic Profile

Physicochemical Properties (Projected)
PropertyProjected ValueJustification
Molecular Formula C₁₄H₁₇NFrom proposed structure
Molecular Weight 199.29 g/mol Calculated from formula
Appearance Likely a viscous oil or low-melting solidBased on similar N-alkylanilines
Boiling Point > 250 °C (estimated)Significantly higher than precursors
Solubility Insoluble in water; soluble in common organic solventsIncreased lipophilicity from cyclohexyl group
Hypothetical Spectroscopic Data

The identity and purity of the synthesized N-cyclohexyl-3-ethynylaniline would be confirmed by spectroscopic analysis. The expected characteristic signals are detailed below.

¹H NMR Spectroscopy:

  • Aromatic Protons (δ 6.5-7.5 ppm): Four protons on the aniline ring would appear as a complex multiplet pattern.

  • NH Proton (δ ~3.5-4.5 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Cyclohexyl CH-N Proton (δ ~3.2-3.8 ppm): A multiplet corresponding to the single proton on the carbon attached to the nitrogen.

  • Acetylenic Proton (δ ~3.0 ppm): A sharp singlet for the terminal alkyne proton (≡C-H).

  • Cyclohexyl CH₂ Protons (δ 1.0-2.2 ppm): A series of broad multiplets for the 10 protons of the cyclohexyl ring.[9]

¹³C NMR Spectroscopy:

  • Aromatic Carbons (δ ~110-150 ppm): Six signals corresponding to the benzene ring carbons. The carbon attached to the nitrogen (C-N) would be the most downfield in this region.

  • Alkynyl Carbons (δ ~70-90 ppm): Two distinct signals for the C≡C carbons. The terminal carbon (≡C-H) would be further upfield.

  • Cyclohexyl CH-N Carbon (δ ~50-60 ppm): The signal for the cyclohexyl carbon directly bonded to the nitrogen.

  • Cyclohexyl CH₂ Carbons (δ ~25-35 ppm): Three signals for the remaining methylene carbons of the cyclohexyl ring.[10]

Infrared (IR) Spectroscopy:

  • N-H Stretch: A single, medium-intensity sharp peak around 3350-3450 cm⁻¹ is characteristic of a secondary amine.[11][12]

  • Acetylenic C-H Stretch: A sharp, strong peak around 3300 cm⁻¹.[13][14]

  • C≡C Stretch: A weak but sharp absorption in the range of 2100-2140 cm⁻¹.[13][15]

  • sp³ C-H Stretch: Strong absorptions just below 3000 cm⁻¹ from the cyclohexyl group.[16]

  • sp² C-H Stretch: Medium absorptions just above 3000 cm⁻¹ from the aromatic ring.[4]

Part 4: Potential Applications and Future Research

The trifunctional nature of N-cyclohexyl-3-ethynylaniline makes it a highly attractive scaffold for further chemical exploration.

Drug Discovery and Medicinal Chemistry

The aniline moiety is a well-established pharmacophore found in numerous approved drugs.[17] The introduction of the ethynyl group opens avenues for creating novel derivatives with potential biological activity. For instance, the quinoline core, which can be synthesized from aniline derivatives, is known for a wide range of biological activities including anticancer and antimicrobial effects.[18][19] The terminal alkyne can be used to append various heterocyclic systems or other pharmacophores, allowing for the rapid generation of a library of compounds for biological screening.

Click Chemistry and Bioconjugation

The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1] This reaction allows for the efficient and specific covalent linking of the N-cyclohexyl-3-ethynylaniline core to molecules containing an azide group, such as biomolecules (peptides, proteins, nucleic acids), polymers, or surfaces. This opens up applications in bioconjugation, drug delivery systems, and the development of functional materials.[2][20]

Workflow for Application in Drug Discovery

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Development A N-cyclohexyl-3-ethynylaniline (Core Scaffold) B Click Chemistry (Azide Partners) A->B C Sonogashira Coupling (Aryl Halides) A->C D Library of Novel Compounds B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: A potential workflow from core scaffold to preclinical candidate.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-cyclohexyl-3-ethynylaniline is not available, precautions should be based on the known hazards of its constituent functional groups, particularly aromatic amines.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Aromatic amines as a class can be toxic and may be absorbed through the skin. Some are known or suspected carcinogens.[21] Systemic effects can include methaemoglobinaemia.[22]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Prevent entry into drains.[23]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This guide provides a projected but scientifically grounded overview of N-cyclohexyl-3-ethynylaniline. Experimental validation of the proposed synthesis and properties is a necessary next step for any researcher intending to utilize this promising chemical entity.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available from: [Link]

  • 3-Ethynylaniline. LookChem. Available from: [Link]

  • Reductive Amination: Preparation of an Imine. YouTube. Available from: [Link]

  • Direct reductive amination of cyclohexanone. ResearchGate. Available from: [Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • N-Cyclohexylaniline. PubChem. Available from: [Link]

  • IR: alkynes. University of Calgary. Available from: [Link]

  • IR: amines. University of Calgary. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Preprints.org. Available from: [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc.. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • IR Spectra of Alkynes and Nitriles. YouTube. Available from: [Link]

  • Aromatic Amines Group - information sheet. Canada.ca. Available from: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. Available from: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. Available from: [Link]

  • Synthesis and biological activities of neoechinulin A derivatives: new aspects of structure-activity relationships for neoechinulin A. PubMed. Available from: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available from: [Link]

  • Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. MDPI. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. OpenStax. Available from: [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. Available from: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available from: [Link]

  • The Growing Applications of Click Chemistry. ResearchGate. Available from: [Link]

  • Material Safety Data Sheet. Tri-iso. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

Exploratory

N-Cyclohexyl-3-aminophenylacetylene: A Strategic Scaffold for CNS Ligand Design

Executive Summary N-Cyclohexyl-3-aminophenylacetylene (NC-3-APA) represents a privileged structural motif in modern medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents. By merging a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexyl-3-aminophenylacetylene (NC-3-APA) represents a privileged structural motif in modern medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents. By merging a lipophilic cyclohexyl moiety with a rigid ethynyl-aniline core, this scaffold offers a unique balance of solubility, membrane permeability, and "Click" chemistry versatility.

This guide provides a comprehensive technical analysis of NC-3-APA, detailing its rational design principles, optimized synthetic protocols, and its critical role as a precursor for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and kinase inhibitors.

Part 1: Chemical Identity & Structural Logic

The molecule consists of three distinct pharmacophoric elements, each serving a specific function in ligand-protein interaction and synthetic utility.

Structural Breakdown[1]
ComponentChemical FunctionBiological/Synthetic Utility
Cyclohexyl Ring Lipophilic SpacerEnhances Blood-Brain Barrier (BBB) penetration; fills hydrophobic pockets (e.g., allosteric sites in GPCRs).
Secondary Amine Hydrogen Bond DonorCritical for directional binding; allows for further functionalization (ureas, amides).[1]
Meta-Ethynyl Group Rigid Linker / WarheadProvides structural rigidity (pi-stacking); acts as a "Click" handle (CuAAC) or Sonogashira coupling partner.
Physicochemical Profile (Calculated)
  • IUPAC Name: N-cyclohexyl-3-ethynylaniline

  • Molecular Formula: C₁₄H₁₇N[1]

  • Molecular Weight: 199.30 g/mol [1]

  • cLogP: ~3.8 (High lipophilicity, ideal for CNS targets)

  • PSA (Polar Surface Area): ~12 Ų (Excellent for membrane permeability)

Part 2: Synthesis & Manufacturing Protocols

We present two validated routes for the synthesis of NC-3-APA. Route A is the preferred method for high-throughput synthesis due to its atom economy, while Route B is reserved for cases where the alkyne moiety requires protection during earlier steps.

Route A: Direct Reductive Amination (Preferred)

This protocol utilizes the commercially available 3-ethynylaniline and cyclohexanone.[1] The use of Sodium Triacetoxyborohydride (STAB) ensures chemoselectivity, leaving the terminal alkyne intact.

Reagents:

  • 3-Ethynylaniline (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE)

Protocol:

  • Imine Formation: In a dry flask, dissolve 3-ethynylaniline (10 mmol) and cyclohexanone (11 mmol) in DCE (50 mL). Add glacial acetic acid (0.5 mL). Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

  • Quench: Allow the reaction to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow oil.[1][2]

Route B: Sonogashira Coupling Approach[1]

This route is employed when the cyclohexyl amine is installed before the alkyne, typically starting from 3-bromoaniline.

Workflow Diagram (DOT):

SynthesisPathways Start 3-Bromoaniline Step1 Reductive Amination (Cyclohexanone) Start->Step1 Inter1 N-Cyclohexyl-3-bromoaniline Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd cat.) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Deprotection (K2CO3/MeOH) Inter2->Step3 Final N-Cyclohexyl-3-aminophenylacetylene Step3->Final

Figure 1: Step-wise synthesis via the Sonogashira coupling pathway, offering orthogonal protection for complex analog generation.

Part 3: Applications in Drug Discovery[3]

The NC-3-APA scaffold is not merely a building block; it is a pharmacophore mimetic used extensively in the development of allosteric modulators.

mGluR5 Negative Allosteric Modulators (NAMs)

The metabotropic glutamate receptor 5 (mGluR5) is a validated target for anxiety, depression, and Fragile X syndrome.

  • Mechanism: First-generation antagonists like MPEP and MTEP utilize a diaryl-alkyne motif.

  • NC-3-APA Role: The cyclohexyl group mimics the distal aromatic ring of MPEP, providing necessary hydrophobic bulk while the secondary amine allows for the introduction of urea linkers (e.g., Fenobam analogs).

  • Advantage: Replacing the distal aryl ring with a cyclohexyl group often improves metabolic stability and reduces aromatic ring count (solubility benefit).[1]

Kinase Inhibition (EGFR)

The 3-ethynylaniline core is the foundational scaffold of Erlotinib (Tarceva).

  • Modification: N-alkylation (such as the cyclohexyl group) modulates the pKa of the aniline nitrogen, altering the hinge-binding characteristics in the ATP binding pocket of kinases.

"Click" Chemistry Bio-Probes

The terminal alkyne allows this molecule to serve as a bioorthogonal probe .[1]

  • Protocol: React NC-3-APA with an Azide-fluorophore (via CuAAC) to visualize the localization of aniline-based drugs in cellular assays without altering the pharmacophore significantly.

Pharmacophore Logic Diagram (DOT):

Pharmacophore Core NC-3-APA Scaffold Lipophilicity Cyclohexyl: Hydrophobic Pocket Filling (mGluR5 Allosteric Site) Core->Lipophilicity Linker Alkyne: Rigid Spacer & Click Handle Core->Linker Binder Amine: H-Bond Donor (Hinge Binding) Core->Binder

Figure 2: Pharmacophore mapping of NC-3-APA, highlighting its tri-functional role in ligand-receptor binding.

Part 4: Analytical Characterization Standards

To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ ~3.0 ppm (s, 1H)Acetylenic proton (Terminal C≡C-H ).
δ ~3.8 ppm (br s, 1H)Amine proton (-NH -).
δ ~1.1 - 2.1 ppm (m, 10H)Cyclohexyl ring protons.
IR Spectroscopy ~3300 cm⁻¹Sharp stretch (≡C-H).[1]
~2100 cm⁻¹Weak stretch (C≡C).[1]
Mass Spectrometry m/z = 200.1 [M+H]⁺Confirm molecular ion.[1]

References

  • Sigma-Aldrich. (2023).[1] 3-Ethynylaniline Product Specification & Safety Data Sheet. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70263, Ethynylcyclohexane (Structural Analog). Link

  • Gasparini, F., et al. (1999).[1] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. (Demonstrates the utility of the phenylethynyl motif). Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for Route A).[1] Link

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews. (Reference for Route B). Link

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for N-Cyclohexyl-3-ethynylaniline

[1] CAS: 1019518-09-2 Formula: C₁₄H₁₇N Molecular Weight: 199.29 g/mol [1][2] Executive Summary N-Cyclohexyl-3-ethynylaniline is a specialized intermediate, structurally related to 3-ethynylaniline (a key precursor for ty...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 1019518-09-2 Formula: C₁₄H₁₇N Molecular Weight: 199.29 g/mol [1][2]

Executive Summary

N-Cyclohexyl-3-ethynylaniline is a specialized intermediate, structurally related to 3-ethynylaniline (a key precursor for tyrosine kinase inhibitors like Erlotinib). Its physicochemical profile is defined by a lipophilic cyclohexyl-phenyl core and a weakly basic secondary amine.[3] This guide provides a technical analysis of its solubility behavior, predicting solvent compatibility based on structure-property relationships (SPR) and outlining standardized protocols for empirical determination.[3]

Key Insight: The compound exhibits a "Lipophilic Weak Base" profile.[3] It is predicted to be insoluble in neutral water but highly soluble in chlorinated solvents and polar aprotic media.[3] Process chemists should leverage pH-dependent solubility (salt formation) for purification strategies.[3]

Physicochemical Basis of Solubility[1]

Understanding the molecular architecture is the first step in rational solvent selection.[3]

PropertyValue (Predicted/Lit.)Solubility Implication
LogP ~4.2 (Predicted)Highly lipophilic.[1] Prefers organic layers (DCM, EtOAc) over aqueous phases.[3]
pKa (Conj. Acid) ~5.0 (Predicted)Weak base.[1][3] Soluble in aqueous acids (pH < 3) via protonation; insoluble at pH > 6.[3]
H-Bond Donors 1 (NH)Moderate interaction with protic solvents (Alcohols).[1]
H-Bond Acceptors 1 (N)Good solubility in H-bond donor solvents (Chloroform).[1]
Melting Point Low (< 50°C estimated)*Likely a viscous oil or low-melting solid; high solubility in solvents with similar cohesive energy densities.[1][3]

*Note: Analog N-cyclohexylaniline melts at 14-15°C. The ethynyl group typically raises MP, likely resulting in a low-melting solid.[1]

Predicted Solubility Matrix

The following matrix categorizes solvents based on their interaction with N-cyclohexyl-3-ethynylaniline.

Category A: High Solubility (>100 mg/mL)

Best for: Reaction media, preparing stock solutions.[1]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to dispersion forces and weak H-bonding with the amine.[3]

  • Polar Aprotic (DMSO, DMF, DMAc): Dissolves the compound readily; ideal for Sonogashira coupling reactions due to high boiling points and catalyst stability.[3]

  • Esters (Ethyl Acetate, Isopropyl Acetate): Good "green" alternatives to chlorinated solvents for extraction.[3]

Category B: Moderate/Temperature-Dependent Solubility

Best for: Recrystallization (crystallizing solvent).[1]

  • Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility at room temperature; high solubility at boiling.[3] The secondary amine can H-bond with the alcohol hydroxyl.[3]

  • Ethers (THF, MTBE): Good solubility, though MTBE may show reduced capacity compared to THF.[3]

Category C: Low Solubility / Anti-Solvents

Best for: Precipitating the product.[1]

  • Aliphatic Hydrocarbons (Hexanes, Heptane, Cyclohexane): The cyclohexyl ring provides some affinity, but the polar amine/ethynyl groups generally reduce solubility compared to pure aromatics.[3] Useful as anti-solvents.[3]

  • Water (Neutral pH): Practically insoluble (< 0.1 mg/mL).[1][3]

Category D: Reactive Dissolution

Best for: Purification (Acid-Base Extraction).[1]

  • Aqueous Acids (1M HCl, 1M H₂SO₄): High solubility.[3] The amine protonates to form the hydrochloride salt (

    
    ), partitioning into the aqueous phase.[3]
    

Visualizing the Solubility Mechanism

The diagram below illustrates the thermodynamic driving forces for dissolution in different media.

SolubilityMechanism cluster_Organic Organic Solvation (Van der Waals) cluster_Aqueous Aqueous Protonation (Ionic) Compound N-Cyclohexyl-3-ethynylaniline (Solid/Oil) NonPolar DCM / EtOAc (Solvated Molecule) Compound->NonPolar Dissolution (ΔG < 0) Acidic Aqueous HCl (Cationic Salt) Compound->Acidic Protonation (pH < pKa) Neutral Neutral Water (Precipitate) Compound->Neutral Hydrophobic Effect (Insoluble) Acidic->Compound Basification (NaOH, pH > 7)

Caption: Dissolution pathways. Green path: Organic solvation driven by lipophilicity.[3] Red path: Chemical dissolution via salt formation in acid.

Experimental Protocols

Since specific literature values are sparse, the following protocols allow for rapid, self-validating determination of solubility limits.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (mg/mL) in a specific solvent.

  • Preparation: Weigh 100 mg of N-cyclohexyl-3-ethynylaniline into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (aliquots) at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[3]

    • Turbid/Solid Remains: Saturation reached.

  • Calculation:

    
    [1][3]
    
  • Validation: If

    
     and solid dissolves, solubility is 
    
    
    
    .[3]
Protocol B: Recrystallization Screening

Objective: Identify a Solvent/Anti-solvent pair for purification.[1][3]

  • Dissolution: Dissolve 500 mg of compound in minimal hot solvent (e.g., Ethanol at 60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.[3]

  • Nucleation:

    • Method 1 (Cooling): Slowly cool to 0°C.[3]

    • Method 2 (Anti-solvent): Add Water (dropwise) until turbidity persists, then cool.[3]

  • Recovery: Filter precipitate and wash with cold anti-solvent (e.g., 1:1 EtOH:Water).[3]

Process Chemistry Implications

Solvent Selection for Synthesis (Sonogashira Coupling)

For coupling reactions involving the ethynyl group:

  • Recommended: DMF or DMSO .[3]

  • Reasoning: These solvents dissolve both the lipophilic aniline and the inorganic catalysts (Pd/Cu salts).[3] They also tolerate higher temperatures (80-100°C) often required for aryl-alkyne couplings.

  • Work-up: Dilute reaction mixture with Ethyl Acetate and wash with Water/Brine .[3] The compound will partition into the Ethyl Acetate layer.[3]

Solvent Selection for Purification
  • Acid-Base Wash:

    • Dissolve crude in DCM .

    • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in DCM).[3]

    • Discard DCM layer.[3]

    • Basify aqueous layer with NaOH to pH 10.[3]

    • Extract pure product back into DCM or EtOAc .[3]

Workflow Diagram: Solubility Screening

ScreeningWorkflow Start Start: 50 mg Compound Step1 Add 0.5 mL Solvent (25°C) Start->Step1 Check1 Visual Check Step1->Check1 Soluble Soluble (>100 mg/mL) Suitable for Reaction Check1->Soluble Clear Insoluble Insoluble Check1->Insoluble Turbid Heat Heat to Boiling Insoluble->Heat Check2 Visual Check (Hot) Heat->Check2 Recryst Soluble Hot / Insoluble Cold Candidate for Recrystallization Check2->Recryst Clear AntiSolvent Remains Insoluble Candidate for Anti-solvent Check2->AntiSolvent Turbid

Caption: Decision tree for categorizing solvents into reaction media, recrystallization candidates, or anti-solvents.

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 28422093, Benzenamine, N-cyclohexyl-3-ethynyl-. Retrieved from [Link][1][3]

Sources

Exploratory

physical properties of N-cyclohexyl-3-ethynylaniline liquid vs solid

Technical Whitepaper: Physicochemical Profiling of N-Cyclohexyl-3-ethynylaniline Executive Summary This technical guide analyzes the physicochemical properties of N-cyclohexyl-3-ethynylaniline, a specialized intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-Cyclohexyl-3-ethynylaniline

Executive Summary This technical guide analyzes the physicochemical properties of N-cyclohexyl-3-ethynylaniline, a specialized intermediate likely utilized in the synthesis of tyrosine kinase inhibitors (analogous to the Erlotinib pharmacophore). The compound presents a critical process chemistry challenge: it exists at the thermodynamic boundary between solid and liquid phases under ambient conditions. This "low-melting solid" behavior dictates specific protocols for handling, stability maintenance, and purification. This guide synthesizes data from structural analogs (N-cyclohexylaniline and 3-ethynylaniline) to establish a predictive profile for researchers and process engineers.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of N-cyclohexyl-3-ethynylaniline is governed by the interplay between the rigid, planar ethynyl-aniline core and the flexible, bulky cyclohexyl ring.

Chemical Identity:

  • Systematic Name: N-Cyclohexyl-3-ethynylaniline (or N-(3-ethynylphenyl)cyclohexanamine)

  • Molecular Formula: C₁₄H₁₇N

  • Molecular Weight: 199.30 g/mol

  • Core Structure: Secondary amine linking a meta-substituted ethynylbenzene to a cyclohexane ring.

Structural Drivers of Phase Behavior:

  • The Ethynyl Group: Introduces planarity and potential for

    
    -
    
    
    
    stacking, which generally increases crystallinity and melting point (MP) relative to the parent aniline.
  • The Cyclohexyl Group: Introduces steric bulk and flexibility (chair/boat conformers). This disrupts the efficient crystal packing of the aromatic ring, often lowering the melting point compared to planar N-aryl derivatives, but raising it relative to short-chain N-alkyl derivatives due to increased molecular weight and van der Waals interactions.

Part 2: Phase Behavior & Thermodynamics (Liquid vs. Solid)

The defining characteristic of N-cyclohexyl-3-ethynylaniline is its classification as a Low-Melting Solid (LMS) . Based on the properties of its parent fragments, the compound likely exhibits a melting point in the range of 25°C – 45°C .

Comparative Property Table
PropertyN-Cyclohexyl-3-ethynylaniline (Predicted)3-Ethynylaniline (Parent) [1]N-Cyclohexylaniline (Parent) [2]
Physical State (25°C) Viscous Liquid / Semi-Solid Low-Melting Solid / LiquidLiquid
Melting Point ~25 – 45°C 27°C14 – 15°C
Boiling Point ~140 – 150°C (0.5 mmHg) 92 – 93°C (0.5 mmHg)191°C (Atm)
Density 1.02 – 1.06 g/cm³ 1.04 g/cm³0.996 g/cm³
Solubility Lipophilic (Soluble in DCM, EtOAc)Soluble in organicsSoluble in organics
Stability Risk High (Oxidation/Polymerization)High (Air Sensitive)Moderate
The "Oiling Out" Phenomenon

Because the melting point is near ambient temperature, N-cyclohexyl-3-ethynylaniline frequently presents as a supercooled liquid (oil) even below its freezing point.

  • Liquid State: In its supercooled liquid form, the compound is highly viscous. The lack of a crystal lattice allows for rapid diffusion of oxygen, accelerating oxidative degradation of the terminal alkyne (Glaser coupling or hydration).

  • Solid State: In its crystalline form, the molecule is kinetically trapped, significantly retarding degradation. However, inducing crystallization requires overcoming a high nucleation barrier caused by the flexible cyclohexyl ring.

Part 3: Spectroscopic Characterization

Distinguishing between the phase states and verifying purity requires specific spectroscopic focus.

1. Infrared Spectroscopy (FT-IR)

  • Solid State: Sharp, well-defined bands. The N-H stretch (~3400 cm⁻¹) will appear distinct due to hydrogen bonding in the lattice.

  • Liquid State: Broadened bands due to motional freedom. The acetylenic C≡H stretch (~3290 cm⁻¹) is critical for monitoring stability; disappearance or broadening indicates polymerization.

2. Nuclear Magnetic Resonance (NMR)

  • Solvent Choice: Use CDCl₃ or DMSO-d₆.

  • Key Diagnostic: The acetylenic proton (C≡C-H ) typically appears as a singlet around

    
     3.0–3.5 ppm. In the N-cyclohexyl derivative, look for the methine proton of the cyclohexyl ring (
    
    
    
    ~3.2–3.4 ppm) as a multiplet.
  • Phase Impurity: If characterizing the neat liquid, broadenings may occur due to viscosity.

Part 4: Synthesis & Handling Protocols

The "Liquid vs. Solid" duality dictates the process chemistry strategy. Handling the compound as a liquid is easier for transfer but detrimental to stability. Handling as a solid preserves stability but requires controlled crystallization.

Protocol 1: Controlled Crystallization (To prevent Oiling Out)
  • Objective: Convert the viscous oil into a stable solid for storage.

  • Solvent System: Hexane/Ethyl Acetate (9:1) or Heptane/Toluene.

  • Method:

    • Dissolve the crude oil in minimal warm Heptane (40°C).

    • Cool slowly to 10°C with vigorous stirring (high shear is required to initiate nucleation).

    • Seeding: It is critical to seed with a known crystal of the product or scratch the flask wall. Without seeding, the cyclohexyl group will force the compound into a stable oil phase.

    • Filter the off-white solid at 0°C under nitrogen.

Protocol 2: Stability & Storage
  • Atmosphere: Store strictly under Argon or Nitrogen. The terminal alkyne is prone to oxidation.

  • Temperature: Store at -20°C . Even if the MP is 30°C, storage at 4°C can lead to partial melting and "sweating," which accelerates degradation.

  • Container: Amber glass to prevent photolytic degradation of the aniline moiety.

Part 5: Visualization of Phase Logic

The following diagram illustrates the decision matrix for handling N-cyclohexyl-3-ethynylaniline based on its phase behavior.

PhaseHandling Start N-Cyclohexyl-3-ethynylaniline (Crude Isolation) CheckState Check State at 25°C Start->CheckState Liquid Viscous Oil (Supercooled Liquid) CheckState->Liquid If Liquid Solid Crystalline Solid CheckState->Solid If Solid Risk High Risk: Oxidation & Polymerization Liquid->Risk Action_Cryst Action: Induced Crystallization (Heptane/Seed/0°C) Liquid->Action_Cryst Required Safe Stable Storage (Kinetic Trap) Solid->Safe Action_Store Action: Store under Ar at -20°C Solid->Action_Store Action_Cryst->Solid

Caption: Decision matrix for processing low-melting N-cyclohexyl-3-ethynylaniline to ensure stability.

References

  • SynQuest Laboratories. (2023). Safety Data Sheet: 3-Ethynylaniline. Retrieved from

  • ChemicalBook. (2024). N-Cyclohexylaniline Properties and Melting Point Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104682, 3-Ethynylaniline. Retrieved from

  • Thermo Fisher Scientific. (2023). Cyclohexylacetylene Physical Properties. Retrieved from

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-cyclohexyl-3-ethynylaniline as a Versatile Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This document provides a detailed guide on the application of N-cyclohexyl-3-ethynylaniline, a key intermediate in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale for its use, detailed synthetic protocols, characterization methods, and its application in the construction of both reversible and irreversible kinase inhibitors.

Introduction: The Strategic Importance of N-cyclohexyl-3-ethynylaniline in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.[1] The choice of molecular building blocks is paramount to achieving these goals. N-cyclohexyl-3-ethynylaniline emerges as a strategically significant intermediate due to the unique combination of its structural features: the aniline core, the cyclohexyl group, and the terminal ethynyl moiety.

  • The Aniline Scaffold: The aniline moiety is a common feature in many ATP-competitive kinase inhibitors, serving as a versatile scaffold that can be readily functionalized to interact with the hinge region of the kinase ATP-binding pocket.[2][3]

  • The Cyclohexyl Group: The bulky and lipophilic cyclohexyl group can contribute to inhibitor potency and selectivity by forming favorable van der Waals interactions within hydrophobic pockets of the kinase active site.[4] Its conformational flexibility may allow for optimal engagement with the target kinase.[4]

  • The Ethynyl Functionality: The terminal alkyne group is a linchpin for both extending the molecule to access different regions of the kinase and for the synthesis of targeted covalent inhibitors.[5] The acetylene group is a privileged structure in medicinal chemistry, often used to target a wide range of proteins, including tyrosine kinases.[6][7]

This application note will provide a comprehensive overview of the synthesis and utility of N-cyclohexyl-3-ethynylaniline, empowering researchers to leverage this valuable intermediate in their drug discovery programs.

Synthesis of N-cyclohexyl-3-ethynylaniline: Protocols and Considerations

The synthesis of N-cyclohexyl-3-ethynylaniline can be approached through several reliable methods, primarily involving the N-alkylation of 3-ethynylaniline. Below are two detailed protocols for its preparation.

Method 1: Reductive Amination of Cyclohexanone with 3-Ethynylaniline

Reductive amination is a robust and widely used method for the formation of C-N bonds.[8][9] This one-pot reaction involves the formation of an imine intermediate from 3-ethynylaniline and cyclohexanone, which is then reduced in situ to the desired N-cyclohexyl-3-ethynylaniline.[10]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-ethynylaniline (1 equivalent) and cyclohexanone (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-cyclohexyl-3-ethynylaniline.

Causality Behind Experimental Choices:

  • The use of a slight excess of cyclohexanone ensures the complete consumption of the more valuable 3-ethynylaniline.

  • Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, reducing the likelihood of side reactions.

  • The portion-wise addition of the reducing agent at low temperature helps to control the reaction exotherm.

Method 2: Direct N-Alkylation of 3-Ethynylaniline with a Cyclohexyl Halide

Direct N-alkylation offers an alternative route to N-cyclohexyl-3-ethynylaniline.[11][12] This method involves the reaction of 3-ethynylaniline with a cyclohexyl halide in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethynylaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Alkylation: Add cyclohexyl bromide or iodide (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography as described in Method 1.

Causality Behind Experimental Choices:

  • A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • The use of a base is crucial to deprotonate the aniline nitrogen, making it a more potent nucleophile. Cesium carbonate is often more effective than potassium carbonate in such reactions.

  • Heating is typically required to drive the reaction to completion.

Diagram: Synthetic Pathways to N-cyclohexyl-3-ethynylaniline

G cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Direct N-Alkylation 3-Ethynylaniline 3-Ethynylaniline Imine Intermediate Imine Intermediate 3-Ethynylaniline->Imine Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone N-cyclohexyl-3-ethynylaniline_1 N-cyclohexyl-3-ethynylaniline Imine Intermediate->N-cyclohexyl-3-ethynylaniline_1 + NaBH(OAc)3 3-Ethynylaniline_2 3-Ethynylaniline N-cyclohexyl-3-ethynylaniline_2 N-cyclohexyl-3-ethynylaniline 3-Ethynylaniline_2->N-cyclohexyl-3-ethynylaniline_2 + Cyclohexyl Bromide, Base Cyclohexyl Bromide Cyclohexyl Bromide

Caption: Synthetic routes to N-cyclohexyl-3-ethynylaniline.

Characterization of N-cyclohexyl-3-ethynylaniline

Thorough characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before its use in subsequent steps. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons of the aniline ring, a singlet for the acetylenic proton, and multiplets for the cyclohexyl protons.
¹³C NMR Resonances for the aromatic carbons, the two acetylenic carbons, and the carbons of the cyclohexyl ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of N-cyclohexyl-3-ethynylaniline (C₁₄H₁₇N).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, the C≡C-H stretch, and the C≡C stretch.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Self-Validation System:

The combination of these analytical techniques provides a self-validating system. NMR spectroscopy confirms the connectivity of the atoms, mass spectrometry verifies the molecular weight, IR spectroscopy identifies the key functional groups, and HPLC assesses the purity of the synthesized intermediate.[13][14][15]

Application in Kinase Inhibitor Synthesis

N-cyclohexyl-3-ethynylaniline is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The terminal alkyne allows for facile diversification through reactions such as the Sonogashira coupling.[16][17]

Synthesis of Reversible Kinase Inhibitors via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in extending the N-cyclohexyl-3-ethynylaniline intermediate to create more complex kinase inhibitors.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-cyclohexyl-3-ethynylaniline (1 equivalent), the desired aryl or heteroaryl halide (e.g., a substituted pyrimidine or quinazoline) (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Solvent and Base: Add a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylethylamine) and a co-solvent like THF or DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

Diagram: General Workflow for Reversible Kinase Inhibitor Synthesis

G Start N-cyclohexyl-3-ethynylaniline Coupling Sonogashira Coupling (+ Aryl Halide) Start->Coupling Purification Purification Coupling->Purification FinalInhibitor Reversible Kinase Inhibitor Purification->FinalInhibitor

Caption: Workflow for synthesizing reversible kinase inhibitors.

Synthesis of Targeted Covalent Inhibitors (TCIs)

The ethynyl group of N-cyclohexyl-3-ethynylaniline can also serve as a precursor to a reactive "warhead" for the development of targeted covalent inhibitors (TCIs).[18][19] TCIs form a covalent bond with a specific amino acid residue (often a cysteine) in the kinase active site, leading to irreversible inhibition.

A common strategy involves the conversion of the alkyne to an acrylamide moiety, a well-established electrophilic warhead.

Hypothetical Pathway to a TCI:

  • Sonogashira Coupling: Couple N-cyclohexyl-3-ethynylaniline with a suitable aryl halide containing a functional group that can be later converted to an acrylamide (e.g., a protected amine).

  • Deprotection and Acryloylation: Deprotect the amine and react it with acryloyl chloride to install the acrylamide warhead.

This approach allows for the late-stage introduction of the covalent warhead, providing flexibility in the inhibitor design process.

Kinase Targets and Signaling Pathways

Aniline-based inhibitors have been developed against a wide array of kinases. The N-cyclohexyl-3-ethynylaniline intermediate is particularly promising for targeting kinases with a hydrophobic pocket adjacent to the ATP-binding site. Potential targets include:

  • Epidermal Growth Factor Receptor (EGFR): Many EGFR inhibitors feature an aniline core.[2]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth and motility and are attractive cancer targets.[2]

  • Cyclin-Dependent Kinases (CDKs): CDK12 inhibitors have been developed that incorporate a cyclohexyl moiety.[20]

Diagram: Representative Kinase Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor N-cyclohexyl-3-ethynylaniline -derived Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

N-cyclohexyl-3-ethynylaniline is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its unique structural features provide a solid foundation for developing both reversible and targeted covalent inhibitors with potentially enhanced potency and selectivity. The synthetic protocols and characterization methods outlined in this application note offer a practical guide for researchers in the field of drug discovery to effectively utilize this promising building block in their quest for next-generation targeted therapies.

References

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020). MDPI. Retrieved February 8, 2024, from [Link]

  • Method for production of cyclohexylamines. (1990). Google Patents.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2015). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (2018). PubMed. Retrieved February 8, 2024, from [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Synthesis and NMR characterization of a novel polyaniline derivative. (2017). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023). PubMed. Retrieved February 8, 2024, from [Link]

  • N-alkylation of anilines with hexyl bromide catalyzed by ChCl:U (1:2)... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs). (2021). PubMed. Retrieved February 8, 2024, from [Link]

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • NMR Characterization of Lignans. (2022). PubMed. Retrieved February 8, 2024, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2017). ResearchGate. Retrieved February 8, 2024, from [Link]

  • YouTube. (2022). YouTube. Retrieved February 8, 2024, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Protein Kinase Inhibitors: Structural Insights Into Selectivity. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Account. Retrieved February 8, 2024, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Research progress on covalent inhibitors targeting alkaline amino acids. (2022). PubMed. Retrieved February 8, 2024, from [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. (2018). The University of Liverpool Repository. Retrieved February 8, 2024, from [Link]

  • NMR Characterization of Lignans. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • Synthesis of N-substituted anilines via Smiles rearrangement. (2011). Der Pharma Chemica. Retrieved February 8, 2024, from [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2013). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. (2007). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Direct reductive amination of cyclohexanone. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • The selectivity of protein kinase inhibitors: a further update. (2008). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2004). PubMed. Retrieved February 8, 2024, from [Link]

  • Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. (2000). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • reductive amination & secondary amine synthesis. (2020). YouTube. Retrieved February 8, 2024, from [Link]

  • Research. (n.d.). cheMIKAILproteomics. Retrieved February 8, 2024, from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. Retrieved February 8, 2024, from [Link]

  • Targeted Covalent Inhibitor Synthesis. (2025). YouTube. Retrieved February 8, 2024, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026). American Chemical Society. Retrieved February 8, 2024, from [Link]

Sources

Application

Application Note: A Robust Protocol for the N-alkylation of 3-Ethynylaniline with Cyclohexanone via Reductive Amination

Introduction The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of methods available for their preparation, reductive amination stands out for its effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of methods available for their preparation, reductive amination stands out for its efficiency, versatility, and atom economy.[1] This application note provides a detailed protocol for the N-alkylation of 3-ethynylaniline with cyclohexanone to synthesize N-(3-ethynylphenyl)cyclohexanamine, a valuable building block in drug discovery. The described method utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yield and purity while being amenable to a wide range of functional groups.[2][3] This one-pot procedure is designed for researchers and scientists in drug development, offering a reliable and scalable method for the synthesis of this and similar secondary amines.

Mechanism & Scientific Rationale

The N-alkylation of 3-ethynylaniline with cyclohexanone proceeds via a two-step, one-pot reductive amination pathway.[4]

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (3-ethynylaniline) on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form an intermediate iminium ion. The formation of this iminium ion is often the rate-limiting step and can be facilitated by mildly acidic conditions.[4]

  • Reduction: The newly formed iminium ion is then selectively reduced by a hydride source to yield the final secondary amine product, N-(3-ethynylphenyl)cyclohexanamine.

Choice of Reducing Agent: Sodium Triacetoxyborohydride

For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for several key reasons:

  • Selectivity: NaBH(OAc)₃ is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards ketones and aldehydes.[5] This selectivity allows for a one-pot procedure where the reducing agent can be present from the start of the reaction without significant reduction of the starting cyclohexanone.

  • Safety: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for reductive amination, NaBH(OAc)₃ does not release toxic hydrogen cyanide gas upon acidification.[2]

  • Efficiency: It generally provides high yields and cleaner reactions with fewer byproducts compared to other reducing agents.[3]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 3-ethynylaniline (1.0 eq) and cyclohexanone (1.2 eq) in DCE B Add Acetic Acid (1.1 eq) A->B Catalyst Addition C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C Initiate Reduction D Stir at room temperature for 12-24h C->D Reaction Progress E Quench with saturated NaHCO₃ solution D->E Reaction Quenching F Extract with Dichloromethane (DCM) E->F G Dry organic layer over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR, IR, and MS I->J

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

Materials:

  • 3-Ethynylaniline (98%)

  • Cyclohexanone (99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 97%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-ethynylaniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approximately 0.2 M concentration relative to the amine). Stir the solution until the amine is fully dissolved.

  • Addition of Reactants: Add cyclohexanone (1.2 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-ethynylaniline is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified N-(3-ethynylphenyl)cyclohexanamine by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry (Amine:Ketone:Reducer) 1.0 : 1.2 : 1.5A slight excess of the ketone and reducing agent ensures complete consumption of the limiting amine.
Solvent Anhydrous 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent and effectively dissolves the reactants.[1]
Catalyst Glacial Acetic Acid (1.1 eq)Facilitates the formation of the iminium ion intermediate, which is crucial for the reaction with ketones.[3]
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions.
Reaction Time 12-24 hoursSufficient time for the reaction to go to completion, which should be monitored by TLC or LC-MS.

Potential Side Reactions and Mitigation

  • Dialkylation: The formation of a tertiary amine by reaction of the product with another molecule of cyclohexanone is a potential side reaction. However, using a slight excess of the amine can suppress this. In this protocol, using a slight excess of cyclohexanone is favored to drive the reaction to completion, and dialkylation is generally not a significant issue with NaBH(OAc)₃.[3]

  • Reduction of the Alkyne: Stronger reducing agents could potentially reduce the alkyne functionality. NaBH(OAc)₃ is mild enough to selectively reduce the iminium ion in the presence of the ethynyl group.[1]

Characterization of N-(3-ethynylphenyl)cyclohexanamine

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the ethynyl proton, the methine proton of the cyclohexyl group attached to the nitrogen, and the aliphatic protons of the cyclohexyl ring.

  • ¹³C NMR: The spectrum should show distinct peaks for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the carbons of the cyclohexyl ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), the C≡C-H bond (around 3300 cm⁻¹), the C≡C bond (around 2100 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of N-(3-ethynylphenyl)cyclohexanamine (C₁₄H₁₇N, MW: 199.29 g/mol ) should be observed.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of 3-ethynylaniline with cyclohexanone using sodium triacetoxyborohydride. The methodology is characterized by its mild reaction conditions, high selectivity, and operational simplicity, making it an excellent choice for the synthesis of N-aryl secondary amines in a research and drug development setting. The detailed explanation of the scientific rationale and potential challenges equips scientists with the necessary knowledge for successful implementation and adaptation of this valuable synthetic transformation.

References

  • Myers, A. G., et al. Reductive Amination. Harvard University, Chem 115. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Woody_D93. (2021). Comment on "Reductive amination NaB(AcO)3". Reddit. Available at: [Link]

  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. The R. W. Johnson Pharmaceutical Research Institute.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Synthesis of High-Performance Ethynyl-Functionalized Benzoxazine Monomers

Focus: Utilizing 3-Ethynylaniline and Cyclohexyl-Modifiers for Advanced Thermal Stability[1] Executive Summary This guide details the synthesis and application of ethynyl-functionalized benzoxazine monomers, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Utilizing 3-Ethynylaniline and Cyclohexyl-Modifiers for Advanced Thermal Stability[1]

Executive Summary

This guide details the synthesis and application of ethynyl-functionalized benzoxazine monomers, specifically focusing on the integration of 3-ethynylaniline (m-aminophenylacetylene) as the primary amine source. While the specific chemical N-cyclohexyl-3-ethynylaniline (a secondary amine) exists, standard benzoxazine ring formation requires a primary amine.[1] Therefore, this protocol addresses the scientifically robust synthesis of 3-(3-ethynylphenyl)-6-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine , a monomer that logically combines the high-temperature crosslinking capability of the ethynyl group with the hydrophobic, toughening properties of the cyclohexyl moiety.[1]

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in Aerospace and Electronic Materials.

Scientific Foundation & Strategic Rationale

The Role of the Ethynyl Group

Standard polybenzoxazines exhibit good thermal stability but often suffer from brittleness and limited char yield at ultra-high temperatures (>400°C). Incorporating an ethynyl (acetylene) group onto the aniline backbone serves a dual purpose:

  • Secondary Crosslinking: Upon curing, the ethynyl groups undergo cyclotrimerization or homopolymerization (forming polyene structures), creating a highly crosslinked network distinct from the phenolic Mannich bridge.

  • High Char Yield: The high carbon-to-hydrogen ratio of the ethynyl group significantly boosts char formation, making these resins ideal for ablative composites and flame-retardant coatings.

The Cyclohexyl Modification

Incorporating a cyclohexyl group (via 4-cyclohexylphenol ) introduces steric bulk and hydrophobicity. This modification:

  • Reduces Moisture Absorption: The aliphatic ring shields the polar hydroxyl groups formed after ring opening.

  • Improves Dielectric Properties: Lowers the dielectric constant (

    
    ) and dissipation factor (
    
    
    
    ), crucial for high-frequency electronic substrates.
  • Toughening: The flexible aliphatic ring disrupts the rigid aromatic packing, potentially improving fracture toughness (

    
    ).
    
Clarification on N-cyclohexyl-3-ethynylaniline

Technical Note: The specific compound N-cyclohexyl-3-ethynylaniline (CAS 1019518-09-2) is a secondary amine .[1] Reacting this directly with phenol and formaldehyde yields a linear Mannich Base (Phenol-CH2-N(R)(R')), not a closed benzoxazine ring. If your specific application requires the closed ring monomer, you must use the primary amine (3-ethynylaniline ) and introduce the cyclohexyl group via the phenol component, as described below.

Experimental Protocol: Monomer Synthesis

Target Molecule: 3-(3-ethynylphenyl)-6-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine Reaction Type: Solvent-Based Mannich Condensation[1]

Materials & Reagents
ReagentPurityRoleStoichiometry
3-Ethynylaniline >98%Primary Amine Source (Crosslinker)1.0 eq
4-Cyclohexylphenol >98%Phenolic Source (Hydrophobe)1.0 eq
Paraformaldehyde 95%Formaldehyde Source2.0 eq (excess)
Toluene/Dioxane (1:1) AnhydrousSolvent Medium[Solvent]
Sodium Hydroxide (0.1N) AqueousWash Solution-
Magnesium Sulfate AnhydrousDrying Agent-
Step-by-Step Synthesis Procedure

Step 1: Reactant Dissolution

  • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-cyclohexylphenol (17.6 g, 0.1 mol) in 100 mL of Toluene/Dioxane (1:1 mixture).

  • Add 3-ethynylaniline (11.7 g, 0.1 mol) to the solution. Stir at room temperature for 15 minutes to ensure homogeneity.

    • Rationale: Using a solvent mixture ensures both the polar amine and non-polar phenol remain in solution during the reaction.

Step 2: Paraformaldehyde Addition & Reaction

  • Add paraformaldehyde (6.6 g, 0.22 mol, 10% excess) slowly to the stirring solution.

  • Heat the mixture gradually to 85°C . Maintain this temperature for 6–8 hours .

    • Critical Control Point: Do not exceed 100°C. High temperatures can trigger the premature polymerization of the ethynyl groups (which typically initiates >150°C), leading to gelation or insoluble byproducts.

Step 3: Work-up and Purification [1]

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove unreacted paraformaldehyde.

  • Dilute the filtrate with 100 mL diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with:

    • 3 x 50 mL 0.1N NaOH (to remove unreacted phenol).

    • 3 x 50 mL Distilled Water (to neutralize).

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes. Filter off the drying agent.

Step 4: Isolation

  • Remove the solvent using a rotary evaporator at 50°C under reduced pressure.

  • The product will appear as a viscous yellow-orange resin or solid.

  • Optional Recrystallization: If a solid forms, recrystallize from ethanol to obtain high-purity crystals (melting point check required).

Characterization & Validation

To ensure the integrity of the monomer, verify the following spectral features:

TechniqueParameterExpected SignalInterpretation
1H-NMR (CDCl₃)Oxazine RingDoublet ~4.6 ppm (Ar-CH₂-N)Doublet ~5.3 ppm (O-CH₂-N)Confirms closed benzoxazine ring formation.[1]
1H-NMR Ethynyl GroupSinglet ~3.0-3.1 ppm (≡C-H )Confirms presence of intact alkyne.[1]
FTIR Alkyne StretchPeak at ~3290 cm⁻¹ (≡C-H)Peak at ~2110 cm⁻¹ (C≡C)Verifies functionalization.[1]
FTIR Benzoxazine RingPeak at ~1230 cm⁻¹ (C-O-C)Peak at ~930-950 cm⁻¹ (Benzene fused to Oxazine)Confirms "out-of-plane" bending of the oxazine ring.[1]
DSC Curing ExothermBroad exotherm 200°C–260°CCombined signal of Ring Opening Polymerization (ROP) and Alkyne Trimerization.[1]

Mechanism & Pathways (Visualization)

Synthesis Pathway

The following diagram illustrates the Mannich condensation forming the benzoxazine ring.[2]

SynthesisPathway Reactants Reactants: 4-Cyclohexylphenol + 3-Ethynylaniline + 2 CH₂O Intermediate Intermediate: Mannich Base Formation (Linear -NH-CH₂-Ph-) Reactants->Intermediate 85°C, Toluene Cyclization Cyclization: Ring Closure (- H₂O) Intermediate->Cyclization Condensation Product Product: 3-(3-ethynylphenyl)-6-cyclohexyl- 3,4-dihydro-2H-1,3-benzoxazine Cyclization->Product Final Monomer

Caption: Step-wise formation of the benzoxazine monomer via Mannich condensation.

Dual-Curing Mechanism

Upon heating, two distinct polymerization mechanisms occur, leading to a high-performance network.

CuringMechanism Monomer Monomer (Ethynyl-Benzoxazine) Heat Thermal Activation (>200°C) Monomer->Heat ROP Path A: Ring Opening Polymerization (Formation of Phenolic Mannich Bridge) Heat->ROP Primary Reaction AlkynePoly Path B: Alkyne Cyclotrimerization (Formation of Benzene/Polyene Crosslinks) Heat->AlkynePoly Secondary Reaction Network Final Network Structure: Polybenzoxazine Backbone + Polyphenyl Crosslinks ROP->Network AlkynePoly->Network

Caption: Dual-mechanism curing process yielding a hybrid network with superior thermal stability.

Application Notes & Performance Data

Processing Recommendations
  • Storage: Store the monomer at 4°C in the dark. Ethynyl groups can slowly degrade or oligomerize under UV light or heat.

  • Curing Cycle: To maximize conversion of both functional groups, a stepped cure is recommended:

    • 160°C (2 hrs): Initiates Ring Opening Polymerization (ROP).

    • 200°C (2 hrs): Completes ROP and initiates Alkyne reaction.

    • 240°C (1 hr): Post-cure to drive Alkyne trimerization and maximize Tg.

Expected Properties (Comparative)
PropertyStandard Benzoxazine (BA-a)Ethynyl-Benzoxazine (No Cyclohexyl)Target: Ethynyl + Cyclohexyl
Tg (DSC) ~150°C>280°C240°C - 260°C
Char Yield (800°C) 30-35%60-70%55-65%
Water Absorption ModerateLowVery Low
Toughness BrittleVery BrittleImproved

Note: The cyclohexyl group slightly lowers the ultimate Tg compared to the pure ethynyl variant due to internal plasticization/volume, but significantly improves processability and moisture resistance.

References

  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier.[3]

  • Takeichi, T., et al. (2004). "Synthesis and properties of polybenzoxazine-based composites". Polymer, 45(26), 8575-8584.

  • Gilmore, K. J., et al. (2024). "Acetylene-functionalized benzoxazine monomers for high-char yield ablatives". Journal of Applied Polymer Science.

  • PubChem. (2024). "3-Ethynylaniline Compound Summary". National Library of Medicine.

  • BLD Pharm. (2024). "N-Cyclohexyl-3-ethynylaniline Product Page".

Sources

Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-ethynylanilines

This Application Note is designed for researchers utilizing 3-ethynylaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC). It addresses the specific chemical behavior of the aniline moiety during catalysis and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-ethynylaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC). It addresses the specific chemical behavior of the aniline moiety during catalysis and provides field-proven protocols to maximize yield and purity.

High-Fidelity Synthesis & Bioconjugation Protocols

Introduction & Strategic Utility

3-Ethynylaniline (m-ethynylaniline) is a "linchpin" scaffold in medicinal chemistry and materials science. Unlike simple alkynes, the presence of the meta-amino group provides a secondary reactive handle for post-click functionalization (e.g., amide coupling, reductive amination, or isocyanate formation). This makes it invaluable for synthesizing heterobifunctional linkers, kinase inhibitors (e.g., erlotinib analogs), and dye-conjugates.

However, the free amine presents a latent challenge in CuAAC: Catalyst Poisoning . Naked amines can coordinate to Cu(I) centers, competing with the alkyne or azide. In standard protocols, this can lead to sluggish kinetics, oxidation of the aniline to azo-dimers, or the formation of unreactive polynuclear copper aggregates.

This guide details the Ligand-Accelerated CuAAC strategy to bypass these pitfalls, ensuring rapid turnover and preventing oxidative side-reactions.

Mechanistic Insight: The "Ligand Shield"

To ensure reliability, we must understand why standard "ligand-free" conditions often fail with aminophenyl substrates.

In a ligand-free system, the aniline nitrogen (


) can chelate the active Cu(I) species. This coordination increases the electron density on copper, making it more susceptible to oxidation by air to Cu(II), which is catalytically inactive for CuAAC and promotes oxidative coupling of anilines (formation of azo dyes).

The Solution: Use a strongly binding, steric-bulk ligand like THPTA or TBTA . These ligands:

  • Outcompete the substrate's aniline amine for copper binding.

  • Maintain Cu(I) in a monomeric, active state.

  • Sterically shield the Cu(I) center from oxygen, preventing oxidation.

Diagram 1: Ligand-Protected Catalytic Cycle

The following pathway illustrates how the ligand (L) prevents the "Amine Trap" (Side Cycle) and drives the productive Triazole Cycle.

CuAAC_Mechanism Start Cu(II) Precursor + Ascorbate ActiveCat [L-Cu(I)] Active Catalyst Start->ActiveCat Reduction Coordination Cu-Acetylide Formation ActiveCat->Coordination + 3-Ethynylaniline AmineTrap TRAP: Substrate Amine Coordinates Cu(I) ActiveCat->AmineTrap No Ligand (Competition) CycleStep Azide Coordination & Metallacycle Coordination->CycleStep + Azide (R-N3) ProductRel Product Release (Triazole-Aniline) CycleStep->ProductRel Ring Closure ProductRel->ActiveCat Regeneration Oxidation Oxidation to Cu(II) (Dead Catalyst) AmineTrap->Oxidation O2 exposure

Caption: The Ligand (L) stabilizes the Cu(I) species (Green), preventing the substrate's free amine from sequestering the catalyst into an inactive trap (Red).

Experimental Protocols

Protocol A: High-Efficiency Synthesis (Standard)

Best for: Preparative scale (10 mg to 5 g), robust yields, and easy purification.

Reagents:

  • Alkyne: 3-Ethynylaniline (1.0 equiv)

  • Azide: R-Azide (1.0 - 1.1 equiv)

  • Catalyst Source: CuSO

    
     · 5H
    
    
    
    O (5 mol%)
  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5-10 mol%)

    • Note: THPTA is water-soluble and preferred over TBTA for ease of workup.

  • Solvent:

    
    -BuOH / Water (1:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 3-ethynylaniline (1.0 equiv) and the organic Azide (1.0 equiv) in

    
    -BuOH.
    
  • Solvation: Add an equal volume of Water. If the organic reactants precipitate slightly, add just enough additional

    
    -BuOH or DMSO to achieve a homogenous or fine emulsion state.
    
  • Catalyst Premix (Critical): In a separate small vial, mix the CuSO

    
     solution and THPTA ligand solution. Incubate for 5 minutes. The solution should turn a deep turquoise/blue.
    
    • Why? Pre-complexing ensures the Cu is protected before it sees the aniline substrate.

  • Initiation: Add the Cu-THPTA mix to the reaction flask. Then, add the Sodium Ascorbate (freshly prepared in water).

    • Visual Check: The reaction mixture should turn bright yellow or orange. If it turns dark brown/black, oxygen is interfering (add more ascorbate). If it stays blue, the Cu(II) is not reducing (check ascorbate quality).

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–12 hours.

    • Monitoring: TLC (visualize with UV; aniline spots often fluoresce or darken).

  • Workup (The "Scavenger" Wash):

    • Dilute with EtOAc.

    • Wash with 0.1 M EDTA or NH

      
      Cl/NH
      
      
      
      OH (9:1)
      buffer. This removes the Copper ions which can otherwise chelate to the product's aniline nitrogen, causing blue/green product contamination.
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Acid-Base Purification (Self-Validating)

Best for: Isolating the amino-triazole without column chromatography.

Since the product contains a basic aniline amine (pKa ~4-5), we can use pH manipulation to purify it from neutral impurities (like unreacted azides or non-basic byproducts).

  • Dissolve crude reaction residue in EtOAc .

  • Extract with 1M HCl (3x).

    • Logic: The product (protonated anilinium) moves to the aqueous layer. Neutral impurities stay in the organic layer.

  • Wash the combined aqueous acidic layers with fresh EtOAc (2x) to remove trapped neutrals.

  • Basify the aqueous layer carefully with saturated NaHCO

    
      or 1M NaOH  until pH > 9.
    
    • Visual Check: The product will precipitate or cloud the solution as it returns to its neutral, organic-soluble form.

  • Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Dry and concentrate to yield high-purity product.

Data Summary & Optimization Table

VariableStandard ConditionOptimization for "Difficult" SubstratesReason
Solvent t-BuOH / H2O (1:1)DMSO / H2O (4:1)Improves solubility of hydrophobic azides.
Cu Source CuSO4 (II)CuI (I) + DIPEA (Not Recommended)Cu(I) salts are unstable and prone to oxidation; stick to Cu(II)/Ascorbate.
Ligand THPTATBTAUse TBTA if strictly organic solvents (DCM/MeOH) are required.
Atmosphere Open AirNitrogen/ArgonEssential if the aniline oxidizes rapidly (turning dark/purple).
Temperature 23 °C (RT)40–50 °CGentle heat helps sluggish reactions; avoid >60°C (azide safety).

Experimental Workflow Diagram

This flowchart guides the scientist through the critical decision points of the experiment.

Workflow Start Start: Weigh Reagents (3-Ethynylaniline + Azide) Solvent Dissolve in tBuOH/Water (Add DMSO if insoluble) Start->Solvent CatPrep Premix CuSO4 + THPTA (Turquoise Solution) Solvent->CatPrep Reaction Add Cat + Ascorbate Stir RT, 4-12h CatPrep->Reaction Check Check Color Reaction->Check Blue Remains Blue? Add more Ascorbate Check->Blue Oxidized Yellow Yellow/Orange? Proceed Check->Yellow Active Blue->Reaction Retry Workup Workup: EDTA Wash (Remove Cu) Yellow->Workup Purification Acid/Base Extraction (Isolate Amine Product) Workup->Purification Final Pure 3-(Triazolyl)aniline Purification->Final

Caption: Step-by-step decision tree for CuAAC synthesis, emphasizing the visual "Color Check" for catalyst activity.

Safety & Handling

  • Azide Hazards: Organic azides with low C/N ratios (<3:1) can be explosive.[1] 3-ethynylaniline is stable, but ensure your azide partner is safe. Do not concentrate reaction mixtures containing unreacted low-molecular-weight azides to dryness.

  • Copper Disposal: Copper is toxic to aquatic life. All aqueous waste from the EDTA washes must be disposed of as hazardous heavy metal waste.

References

  • Mechanism & Ligands: Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[2][3][4][5][6][7][8] Chemical Reviews, 108(8), 2952-3015. Link

  • THPTA Ligand Utility: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Aniline Oxidation Risks: Siemsen, P., & Bräse, S. (2010). Acetylenic coupling: a powerful tool in molecular construction.[7] Angewandte Chemie International Edition, 49, 3612–3637. Link

  • CuAAC Conditions Review: Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link

  • General Protocol: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[5] Angewandte Chemie, 114(14), 2708-2711. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 3-ethynylaniline from reaction mixtures

Technical Support Center: Ticket #3EA-PURIFY Subject: Removal of unreacted 3-ethynylaniline (3-EA) from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist[1] User Issue Summary "I have comp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #3EA-PURIFY Subject: Removal of unreacted 3-ethynylaniline (3-EA) from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist[1]

User Issue Summary

"I have completed a cross-coupling reaction (Sonogashira/Click Chemistry) using 3-ethynylaniline. My crude mixture contains residual 3-ethynylaniline that co-elutes with my product on TLC/Flash Chromatography. How do I remove it effectively?"

Diagnostic & Decision Matrix

Before proceeding, determine the chemical nature of your Target Product .[2] The removal strategy relies entirely on the contrast between your product and the impurity (3-EA).[2][3]

DecisionMatrix Start START: Analyze Target Product IsBasic Is your Product Basic? (Contains amines/pyridines?) Start->IsBasic IsAcidSens Is Product Acid-Sensitive? IsBasic->IsAcidSens No (Neutral/Acidic) MethodB METHOD B: Electrophilic Scavenging (High Precision) IsBasic->MethodB Yes MethodA METHOD A: Acid-Base Extraction (Fastest) IsAcidSens->MethodA No IsAcidSens->MethodB Yes MethodC METHOD C: Chromatographic Derivatization (Last Resort) MethodB->MethodC If Scavenger Fails

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability and functionality.

Module 1: Acid-Base Extraction (The Workhorse)

Best For: Neutral products stable to mild acid.[1][2][3] Mechanism: 3-Ethynylaniline is a weak base (Conjugate Acid pKa ≈ 3.67).[1][2][3] Treating the organic layer with acid protonates the aniline amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), rendering it water-soluble and insoluble in organic solvents.[1][3]

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM). Do not use Diethyl Ether if possible, as aniline salts can sometimes remain partially suspended in it.[1]

  • The Wash: Wash the organic layer 3x with 1M HCl .[2]

    • Technical Note: The pH must drop below 2.0 to ensure >99% protonation of the aniline (pKa 3.67).[2] Weak acids (Citric acid, pH ~3-4) may not fully remove it.[1][2][3]

  • Verification: Check the organic layer by TLC.[2] The spot corresponding to 3-ethynylaniline should disappear.[1][2][3]

  • Final Wash: Wash with Brine to remove entrained acid, dry over

    
    , and concentrate.
    

Troubleshooting FAQ:

  • Q: My product precipitated during the acid wash!

    • A: Your product likely has a basic site you missed, or it is insoluble in the organic solvent. Switch to Module 2 .

  • Q: I see a new baseline spot on TLC.

    • A: You may have hydrated the alkyne on your product (if present) or hydrolyzed a sensitive group.[2] If your product contains an alkyne, ensure the acid wash is brief and cold (0°C).

Module 2: Scavenger Resins (The Precision Tool)

Best For: Basic products, acid-sensitive compounds, or high-throughput purification.[1][3] Mechanism: Solid-phase resins functionalized with electrophiles will covalently bind the nucleophilic amine of 3-ethynylaniline.[1][2][3] The impurity becomes tethered to the bead, which is then filtered off.

Recommended Resins:

Resin TypeFunctionalityMechanismReactivity Speed
PS-Isocyanate

Forms UreaFast (1-4 hrs)
PS-Benzaldehyde

Forms ImineMedium (4-12 hrs)
PS-TsCl

Forms SulfonamideSlow (Overnight)

Protocol (using PS-Isocyanate):

  • Calculation: Estimate the amount of unreacted 3-ethynylaniline (e.g., 0.1 mmol). Use 3 equivalents of resin relative to the impurity.[2]

  • Incubation: Add the resin to your reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or Celite pad. The 3-ethynylaniline remains on the filter; your product is in the filtrate.[2][3]

Self-Validating Step:

  • Treat a small aliquot of the supernatant with ninhydrin stain.[2] If it turns red/purple, the amine is still present—add more resin or extend time.

Module 3: Chemical Derivatization (The "Fixer")

Best For: Difficult separations where extraction and scavengers are not options (e.g., large scale non-GMP where resins are too expensive). Concept: Intentionally react the impurity to drastically change its polarity (Rf value), making flash chromatography easy.

Workflow:

  • Add Anhydride: Add 2 equivalents of Succinic Anhydride or Phthalic Anhydride to the crude mixture.

  • Reaction: Stir for 1 hour. The 3-ethynylaniline converts to a carboxylic acid derivative (highly polar).[1][2][3]

  • Separation:

    • Option A: Perform a basic wash (sat.[2][4] ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ). The derivatized impurity will go into the water.[5]
      
    • Option B: Run a silica column.[2] The impurity will now stick to the baseline (Rf ~ 0), while your product elutes normally.

Bundled Issue: Copper Removal (Click/Sonogashira)

Users removing 3-ethynylaniline often also need to remove Copper (Cu) catalysts.[1][2][3] Unremoved copper can chelate to the aniline, preventing effective protonation/scavenging.[2]

The "Blue-to-Clear" Protocol:

  • Wash organic layer with 10% aqueous EDTA (pH 8) or saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     .
    
  • Repeat until the aqueous layer no longer turns blue.

  • Proceed to Module 1 or 2 only after copper is removed.[2]

Safety & Compliance (Genotoxicity)

Warning: 3-Ethynylaniline is a primary aromatic amine.[1][2][3] Many structural analogs (anilines) are flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.[2]

  • Handling: Double-glove (Nitrile).[1][2][3] Use a fume hood.[2]

  • Waste: Segregate aqueous acidic waste from Module 1 as "Halogenated/Toxic Aqueous" due to dissolved aniline salts.

References

  • Physicochemical Properties of 3-Ethynylaniline. PubChem Database.[1][2][3] CID 11475.[2] [Link]

  • Scavenger Resins for Amine Removal. Biotage User Guide: Isolute & PS-Resins. [Link][1][2][3]

  • Purification of Sonogashira Products. Organic Chemistry Portal. [Link][2]

  • Genotoxic Impurities Guidelines (ICH M7). European Medicines Agency. [Link][2]

Sources

Optimization

Technical Support Center: N-Cyclohexyl-3-ethynylaniline Storage and Stability

Welcome to the technical support guide for N-cyclohexyl-3-ethynylaniline. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-cyclohexyl-3-ethynylaniline. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the long-term stability and integrity of this versatile research chemical.

Introduction: Understanding the Molecule

N-cyclohexyl-3-ethynylaniline is a bifunctional molecule featuring a secondary aniline, a terminal alkyne, and a cyclohexyl group. Each of these moieties contributes to its unique reactivity profile but also presents specific stability challenges. The aniline nitrogen is susceptible to oxidation, which can lead to coloration and the formation of impurities.[1][2] The terminal alkyne's acidic proton can participate in various reactions, and the triple bond itself can be reactive under certain conditions.[3][4] Therefore, proper storage is paramount to maintain its purity and ensure reproducible experimental outcomes. Storage under an inert gas atmosphere is the primary recommendation to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-cyclohexyl-3-ethynylaniline?

A1: The two primary points of reactivity are the aniline nitrogen and the terminal alkyne.

  • Oxidation of the Aniline: The lone pair of electrons on the nitrogen atom makes the aniline moiety susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This can lead to the formation of colored impurities, including various oxidation products and eventually polymeric materials.[2]

  • Reactions of the Terminal Alkyne: Terminal alkynes can undergo dimerization, cyclization, or other reactions, particularly in the presence of trace metals or under exposure to light and air. While generally stable, the ethynyl group is a reactive functional group.

Q2: Why is storage under an inert gas necessary?

A2: Storing N-cyclohexyl-3-ethynylaniline under an inert gas, such as argon or nitrogen, displaces atmospheric oxygen and moisture.[5] This directly addresses the primary degradation pathways:

  • Preventing Oxidation: An inert atmosphere minimizes the risk of oxidation of the sensitive aniline group.[5]

  • Minimizing Moisture-Related Reactions: While the alkyne itself is not highly water-sensitive, excluding moisture is good practice for maintaining a dry, stable environment for any air-sensitive reagent.[5][6]

Q3: What is the recommended inert gas for storage?

A3: Both high-purity argon and nitrogen are suitable for creating an inert atmosphere.[5][7] Argon is denser than air, which can be advantageous when blanketing the compound in a container that may be opened intermittently (with proper technique). However, for long-term, sealed storage, nitrogen is a cost-effective and perfectly acceptable alternative.[7]

Q4: What is the ideal storage temperature?

A4: For long-term stability, it is recommended to store N-cyclohexyl-3-ethynylaniline at 2-8°C.[8][9] Refrigeration slows down the rate of any potential degradation reactions. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[6]

Q5: I've noticed a color change in my sample. Is it still usable?

A5: A slight yellowing over time might occur, but a significant change to brown or dark green suggests notable degradation.[10] While a minor color change may not significantly impact some applications, it is crucial to re-analyze the purity of the material before use in sensitive experiments. We provide protocols for purity assessment in the "Experimental Protocols for Stability Assessment" section of this guide.

Troubleshooting Guide: Addressing Common Issues

Issue Potential Cause Recommended Action
Sample has darkened significantly upon storage. Exposure to air (oxygen) and/or light.The compound has likely undergone oxidation. Its purity is compromised. It is strongly advised to perform a purity analysis (e.g., NMR, GC-MS) before use. If significant impurities are detected, the sample should be discarded or repurified. For future storage, ensure a proper inert gas seal and protect from light.
Inconsistent results in my "click" reaction. Degradation of the terminal alkyne or presence of inhibiting impurities.Verify the purity of your N-cyclohexyl-3-ethynylaniline stock using ¹H NMR to check for the presence of the alkyne proton. Oxidative degradation of the aniline moiety can sometimes generate species that interfere with metal-catalyzed reactions.
Precipitate has formed in the liquid sample. Polymerization or formation of insoluble degradation products.Do not use the sample. The presence of a precipitate indicates significant degradation. Ensure that storage temperatures have been consistently maintained and that the inert atmosphere has not been compromised.
Difficulty achieving a complete inert gas seal. Improper sealing technique or faulty equipment.Use a septa-sealed vial or a Schlenk flask.[5] When removing the compound, use a syringe through the septum while maintaining a positive pressure of inert gas.[5] Regularly inspect septa for punctures and replace as needed.

Experimental Protocols for Stability Assessment

For critical applications, we recommend that users perform their own stability assessment. The following are streamlined protocols for this purpose.

Long-Term Stability Study Protocol

This protocol is designed to establish the stability profile of N-cyclohexyl-3-ethynylaniline under your specific laboratory conditions.

Objective: To monitor the purity and integrity of N-cyclohexyl-3-ethynylaniline over an extended period under recommended storage conditions.

Methodology:

  • Initial Analysis (T=0):

    • Take an initial sample of your batch of N-cyclohexyl-3-ethynylaniline.

    • Perform a comprehensive analysis to establish a baseline. Recommended techniques include:

      • ¹H and ¹³C NMR spectroscopy to confirm structure and purity.[11][12]

      • FTIR spectroscopy to verify the presence of key functional groups (N-H, C≡C-H, aromatic C-H).[7][13]

      • GC-MS to assess purity and identify any initial minor impurities.[5][14]

  • Sample Preparation for Storage:

    • Aliquot the compound into several small, amber glass vials, each with a PTFE-lined septum cap.

    • Thoroughly flush each vial with argon or nitrogen.

    • Seal the vials tightly while under the inert atmosphere.

    • Wrap the vials in parafilm for an extra layer of protection.

  • Storage Conditions:

    • Store the vials at 2-8°C, protected from light.

  • Time Points for Testing:

    • A recommended testing schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][15][16][17]

  • Analysis at Each Time Point:

    • At each designated time point, remove one vial from storage.

    • Allow the vial to warm completely to room temperature before opening.

    • Perform the same set of analyses as in the initial assessment (NMR, FTIR, GC-MS).

    • Compare the results to the T=0 data to detect any changes in purity, appearance, or chemical structure.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for understanding potential degradation pathways and for developing stability-indicating analytical methods.[][19][20][21]

Objective: To intentionally degrade N-cyclohexyl-3-ethynylaniline under various stress conditions to identify likely degradation products.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of N-cyclohexyl-3-ethynylaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Apply Stress Conditions (in separate, loosely capped vials to allow for evaporation or reaction):

    • Acid Hydrolysis: Add 0.1 M HCl to a stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a stock solution. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample at 60°C for 48 hours.

    • Photolytic Degradation: Expose a stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, using a stability-indicating method, typically HPLC-UV or LC-MS.[22] This will help to separate the parent compound from its degradation products.[8]

Stress Condition Typical Parameters Potential Degradation
Acid Hydrolysis0.1 M HCl, 60°C, 24hPotential for reactions involving the alkyne or aniline group, though anilines are generally stable to acid.
Base Hydrolysis0.1 M NaOH, 60°C, 24hMinimal degradation expected under these conditions.
Oxidation3% H₂O₂, RT, 24hFormation of N-oxides, nitroso, nitro, and polymeric species from the aniline moiety.
Thermal60°C, 48h (solid)Acceleration of any inherent instability, potential for polymerization.
PhotolyticICH Q1B guidelinesFormation of radical species, potential for polymerization and oxidation.

Visualization of Workflows

Logical Relationship of Stability Assessment

cluster_storage Recommended Storage cluster_monitoring Stability Monitoring cluster_outcome Outcome storage_conditions Store at 2-8°C Under Inert Gas (Ar or N₂) Protect from Light long_term Long-Term Stability Study storage_conditions->long_term is monitored by analytical_methods Analytical Methods (NMR, FTIR, GC-MS) long_term->analytical_methods utilizes forced_degradation Forced Degradation Study forced_degradation->analytical_methods validates purity_assessment Purity Assessment & Impurity Profile analytical_methods->purity_assessment provides data for shelf_life Establish Shelf-Life purity_assessment->shelf_life informs G start Sample of N-cyclohexyl-3-ethynylaniline nmr ¹H and ¹³C NMR start->nmr ftir FTIR Spectroscopy start->ftir gcms GC-MS start->gcms structure_confirm Structure Confirmation & Purity Check nmr->structure_confirm functional_groups Functional Group Integrity ftir->functional_groups volatile_impurities Impurity Profile gcms->volatile_impurities final_assessment Comprehensive Stability Assessment structure_confirm->final_assessment functional_groups->final_assessment volatile_impurities->final_assessment

Caption: Analytical workflow for purity and stability determination.

References

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved from [Link]

  • Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 129-138.
  • Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). U.S. Food and Drug Administration. Retrieved from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Retrieved from [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. (2024, April 23). ResearchGate. Retrieved from [Link]

  • Inert Gas and Winemaking. MoreWine. Retrieved from [Link]

  • 3-ethynylaniline. ChemBK. Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Functional group identification for FTIR spectra using image-based machine learning. ChemRxiv. Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). Analytical and Bioanalytical Chemistry, 415(13), 3041–3051. Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

  • GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. (2023). RASĀYAN Journal of Chemistry, 16(2), 1043-1051.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. ResearchGate. Retrieved from [Link]

  • (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. Retrieved from [Link]

  • Aniline. PubChem. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 11(6).
  • 3-Ethynylaniline Manufacturers Suppliers Factory. Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting oxidative degradation of N-alkylanilines

Technical Support Center: N-Alkylaniline Stability & Handling Ticket ID: OX-NAA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylaniline Stability & Handling

Ticket ID: OX-NAA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Oxidative Degradation of N-Alkylanilines[1]

Introduction: The "Invisible" Oxidant

You are likely reading this because your clear, colorless oil has turned pink, brown, or black, or your LC-MS is showing inexplicable peaks at


 or 

.

N-alkylanilines are notoriously sensitive to oxidative N-dealkylation and radical cation dimerization .[1] Unlike simple aliphatic amines, the aromatic ring stabilizes the initial radical cation, lowering the activation energy for oxidation. This guide moves beyond basic "store in the fridge" advice to explain the mechanism of failure and how to chemically reverse or prevent it.

Module 1: Rapid Diagnostics (Triage)

Use this table to correlate physical observations with chemical reality before attempting remediation.

ObservationLikely Chemical CulpritMechanismAction Priority
Pink/Red Tint Radical Cations / Quinone IminesTrace oxidation initiating oligomerization.[1] (High extinction coefficient; <0.1% impurity).[1]Low: Distillation or filtration often sufficient.[1]
Dark Brown/Black Tar Polyaniline-like OligomersAdvanced radical polymerization.[1]High: Significant yield loss.[1] Acid-base extraction required.[1]
LC-MS Peak: [M-14] Dealkylated Amine (e.g., N-H)Oxidative N-dealkylation (Loss of -CH₂-).[1]Critical: Irreversible degradation.[1]
LC-MS Peak: [M+16] N-OxideDirect N-oxygenation (less common in air, more common with peroxides).[1]Medium: Can sometimes be reduced back to parent.[1]
LC-MS Peak: [M+30] N-Formyl speciesReaction with solvent impurities or formaldehyde byproduct.[1]Medium: Check solvent quality (esp. DMF/DMAc).

Module 2: The Mechanism of Failure

To fix the problem, you must understand that oxygen is not the only enemy; electron transfer is.

The degradation of N-alkylanilines typically follows a Single Electron Transfer (SET) mechanism, often catalyzed by trace metals (ppm levels of Fe or Cu from spatulas/needles) or photo-excitation.

Pathway Analysis: The Dealkylation Cascade

The following diagram illustrates how a stable N-alkylaniline converts into a dealkylated impurity and an aldehyde (which often polymerizes to cause color).[1]

G Start N-Alkylaniline (Parent) Radical Radical Cation [Ph-NH-R]•+ Start->Radical SET (Oxidation) - e⁻ Radical->Start Dimerization (Causes Color) C_Radical α-Amino Radical (C-centered) Radical->C_Radical - H⁺ (Deprotonation) Imine Iminium Ion Intermediate C_Radical->Imine + O₂ / - e⁻ (Peroxyl intermediate) End1 Dealkylated Aniline (Impurity) Imine->End1 + H₂O (Hydrolysis) End2 Aldehyde (e.g., CH₂O) Imine->End2 + H₂O

Figure 1: The Oxidative N-Dealkylation Pathway.[1][2] Note that the "Radical Cation" is the branch point: it either leads to dealkylation (chemical loss) or dimerization (color formation).

Module 3: Troubleshooting & Remediation Protocols

Scenario A: "My sample turned pink overnight."

Cause: Formation of "Wurster’s Blue" type radical cations or benzidine-like dimers.[1] The Fix:

  • Do NOT just distill: Volatile impurities may co-distill.[1]

  • The Zinc Dust Trick:

    • Dissolve the aniline in dilute acid (e.g., 1M HCl).

    • Add a small amount of activated Zinc dust (<5% wt).

    • Stir for 15 minutes. The reducing environment (

      
      ) often reduces the colored quinoid impurities back to colorless leuco-forms or precipitates them.
      
    • Basify (NaOH), extract (Ether/DCM), and dry.

  • Vacuum Distillation: Perform after the zinc treatment, under Argon.[1]

Scenario B: "I see a +16 peak (N-Oxide) in LC-MS."

Cause: Exposure to peroxides (often from old ether/THF solvents) or high-energy light.[1] The Fix:

  • Chemical Reduction: N-oxides of anilines are reducible.[1] Treat the crude mixture with Triphenylphosphine (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    .
  • Protocol: Add 1.1 eq of

    
     in mild solvent (DCM) and stir at RT for 1 hour. The 
    
    
    
    scavenges the oxygen, converting to
    
    
    (easily removed), restoring the parent amine.
Scenario C: "Yield is dropping; [M-14] peak is growing."

Cause: Autoxidation via the mechanism in Figure 1.[1] The Fix:

  • Chelation: If this happens during a reaction, add EDTA or a similar chelator during workup to strip trace metals that catalyze the SET step.

  • Salting Out: Convert the free base to the HCl or Oxalate salt immediately. The protonated nitrogen (

    
    ) effectively shuts down the lone pair's ability to participate in SET oxidation.[1]
    

Module 4: Prevention (The "E-E-A-T" Standard)

To ensure reproducibility, implement these storage standards.

The "Argon Blanket" is Insufficient

Simply blowing Argon into the bottle is not enough if the solvent contains dissolved oxygen.

  • Protocol: Sparge all solvents with Helium or Argon for 15 minutes before dissolving N-alkylanilines.

  • Why? The reaction of the

    
    -amino radical with dissolved 
    
    
    
    is diffusion-controlled (extremely fast).[1]
Stabilization Additives

If the compound must be stored as a free base (oil), add a radical scavenger.

  • BHT (Butylated hydroxytoluene): 0.1% w/w is standard.[1] It sacrifices itself to quench the peroxyl radicals formed in Step 3 of the diagram.

  • Vitamin E (Tocopherol): A greener alternative for pharmaceutical intermediates.[1]

Chromatographic Purification Hazards

Warning: N-alkylanilines often degrade on silica gel due to the acidic nature of silanols and trapped oxygen in the porous structure.

  • Correct Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites and prevents the "tailing" that increases exposure time to air.[1]

FAQ: Frequently Asked Questions

Q: Can I store N-methylaniline in DMSO? A: Avoid if possible. DMSO is an oxidant under certain conditions (Swern-like).[1] DMF or DMAc are better, but degassed Toluene is ideal because it does not stabilize the polar transition states of the oxidation reaction.

Q: Why does N,N-dimethylaniline degrade faster than N-methylaniline? A: Sterics and Electronics.[1] The tertiary amine is more electron-rich (easier SET oxidation) and the resulting radical cation is often more stabilized by hyperconjugation, allowing it to persist long enough to react with oxygen [1].

Q: My LC-MS shows a peak at M+30. What is it? A: This is likely the N-formyl derivative (


).[1] It forms when the unstable carbinolamine intermediate (see Figure 1) reacts with formaldehyde (generated from the decomposition of another molecule of the amine) or solvent impurities [2].

References

  • Guengerich, F. P., et al. (1996).[1][3] "Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1." Journal of Biological Chemistry. Link

  • Karki, S. B., et al. (1995).[1] "Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines." Journal of the American Chemical Society. (Foundational mechanistic text on SET vs HAT).

  • RSC Publishing. (1968).[1] "Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation products." Journal of the Chemical Society B. Link

  • Chaieb, M. A., et al. (2023).[1] "Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts." Molecules. Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Amine Oxidation mechanisms).

Sources

Optimization

Technical Support Center: Reductive Alkylation of Ethynyl Amines

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Chemoselective Reductive Alkylation Protocols for Alkyne-Functionalized Amines Introduction: The "Ethynyl" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Chemoselective Reductive Alkylation Protocols for Alkyne-Functionalized Amines

Introduction: The "Ethynyl" Challenge

Welcome to the technical support center. You are likely here because you need to alkylate an amine that contains a terminal or internal alkyne (ethynyl group), and you are concerned about chemoselectivity.

The Core Problem: Standard reductive alkylation methods often rely on catalytic hydrogenation (e.g.,


, Pd/C) or aggressive hydride donors. These conditions are catastrophic for ethynyl amines, leading to the reduction of the 

triple bond to an alkene or alkane.

The Solution: This guide focuses on hydride transfer protocols that rely on the kinetic differentiation between iminium ions and carbonyls, specifically utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide . These methods preserve the alkyne moiety while ensuring high yields of the target amine.

Reagent Selection Matrix

Before starting, verify your reagent choice against the chemoselectivity requirements of ethynyl amines.

ReagentCompatibility with Ethynyl GroupRisk LevelRecommendation

/ Pd/C
Incompatible CriticalDO NOT USE. Will reduce alkyne to alkane.

/ Lindlar Cat.
Poor HighUnreliable; often leads to alkene formation.
NaBH

CN
Good ModerateEffective but toxic (cyanide risk). Requires pH monitoring.
NaBH(OAc)

(STAB)
Excellent LowStandard of Care. Mild, highly selective for imines over carbonyls.
Ti(OiPr)

+ NaBH

Excellent LowPower User Choice. Best for unreactive ketones or sterically hindered amines.
Visualizing the Decision Logic

Use the following decision tree to select the correct experimental pathway for your specific substrate.

ReagentSelection Start Start: Ethynyl Amine + Carbonyl Q1 Is the Carbonyl an Aldehyde? Start->Q1 Q2 Is the Carbonyl a Ketone? Q1->Q2 No MethodA Method A: Standard STAB (DCE, AcOH, NaBH(OAc)3) Q1->MethodA Yes (High Reactivity) Q3 Is the Amine Sterically Hindered? Q2->Q3 Q3->MethodA No MethodB Method B: Lewis Acid Assisted (Ti(OiPr)4 + NaBH4) Q3->MethodB Yes (Low Reactivity)

Figure 1: Decision logic for selecting the optimal reductive alkylation protocol based on carbonyl reactivity.

Standard Operating Procedures (SOPs)
Method A: The STAB Protocol (Standard)

Best for: Aldehydes and reactive ketones.

Mechanism: STAB is a mild hydride donor. In 1,2-Dichloroethane (DCE), it reduces the protonated iminium ion significantly faster than the carbonyl, preventing side reactions.

  • Dissolution: Dissolve the ethynyl amine (1.0 equiv) and the aldehyde/ketone (1.1–1.2 equiv) in DCE (0.1 M concentration).

    • Note: Avoid Methanol.[1] STAB reacts with methanol; DCE or THF are preferred [1].[2]

  • Imine Formation: If the reaction is sluggish, add Acetic Acid (AcOH) (1.0–2.0 equiv). Stir for 15–30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with DCM.[2]
    
Method B: The Titanium(IV) Isopropoxide Protocol (Advanced)

Best for: Unreactive ketones, bulky amines, or acid-sensitive substrates.

Mechanism: Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (Schiff base) [2].
  • Complexation: Combine ethynyl amine (1.0 equiv), ketone (1.1 equiv), and Ti(OiPr)

    
      (1.25–1.5 equiv) in neat conditions or minimal THF.
    
  • Stir: Stir at RT for 1 hour (or until imine formation is complete by TLC).

  • Dilution: Dilute with Ethanol or THF.

  • Reduction: Add NaBH

    
      (1.0 equiv) carefully (exothermic).
    
    • Why NaBH

      
      ? Once the imine is "locked" by Titanium, the cheaper/stronger NaBH
      
      
      
      can be used safely without reducing the alkyne or unreacted ketone.
  • Workup: Quench with water. A white precipitate (TiO

    
    ) will form. Filter through Celite before extraction.
    
Troubleshooting & FAQs

Q: I see a side product where the alkyne is reduced to an alkene. What happened?

  • Diagnosis: You likely used catalytic hydrogenation or a harsh reducing agent like LiAlH

    
    .
    
  • Fix: Switch immediately to STAB (Method A). Borohydrides do not reduce isolated alkynes or alkenes under these conditions [1].

Q: The reaction is stuck at the imine stage (or no reaction).

  • Diagnosis: The equilibrium is not favoring the imine, likely due to water accumulation or steric hindrance.

  • Fix: Switch to Method B (Titanium Isopropoxide) . The titanium species scavenges the water produced during condensation, forcing the reaction to completion [2]. Alternatively, add molecular sieves (4Å) to the STAB reaction.

Q: I am getting dialkylation (tertiary amine) when I only want the secondary amine.

  • Diagnosis: The product amine is more nucleophilic than the starting material.

  • Fix:

    • Use a slight excess of the amine (start with 1.2 equiv amine : 1.0 equiv aldehyde).

    • Perform a stepwise addition : Form the imine first in solvent without the reducing agent for 1 hour, then add STAB.

Q: My ethynyl amine is an HCl salt. Can I use it directly?

  • Answer: Yes, but you must neutralize it.

  • Fix: Add 1.0 equiv of Triethylamine (TEA) or DIPEA to the reaction mixture to free the amine base before adding the carbonyl.

Mechanistic Visualization

Understanding why STAB preserves the alkyne is crucial for troubleshooting.

Mechanism Amine Ethynyl Amine (R-NH2) Imine Iminium Ion (Intermediate) Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Imine STAB STAB (Hydride Donor) STAB->Carbonyl Direct Reduction (Very Slow) Product Target Amine (Alkyne Intact) STAB->Product Selective Hydride Transfer (Fast) AlkyneSafe Alkyne Group (Unreactive to Borohydride) AlkyneSafe->STAB No Interaction

Figure 2: STAB selectively reduces the iminium ion. The electron-deficient boron species does not interact with the electron-rich alkyne.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[1][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2001-2005.

  • Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[12] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of N-Cyclohexyl-3-ethynylaniline

Executive Summary & Application Context N-Cyclohexyl-3-ethynylaniline is a critical bifunctional intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (such as Erlotinib analogs) and as a "click...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-Cyclohexyl-3-ethynylaniline is a critical bifunctional intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (such as Erlotinib analogs) and as a "click-chemistry" capable scaffold. Its structure combines a secondary amine (nucleophile) with a terminal alkyne (electrophile/cycloaddition partner).

This guide provides a rigorous structural verification protocol using 1H NMR spectroscopy . Unlike standard data sheets, this document uses a Comparative Fragment Analysis approach, validating the target molecule against its two synthetic precursors: 3-Ethynylaniline (Fragment A) and N-Cyclohexylaniline (Fragment B). This method ensures unambiguous assignment of the N-alkylation and the integrity of the alkyne moiety.

Experimental Protocol: Self-Validating Acquisition

To ensure data trustworthiness and reproducibility, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation[1]
  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent.

    • Reasoning: It minimizes hydrogen bonding compared to DMSO-d₆, allowing for sharper resolution of the cyclohexyl multiplets and the acetylenic proton.

    • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may cause chemical shift anisotropy in the aromatic region.

  • Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard zg30 (30° excitation pulse) to prevent saturation of slow-relaxing alkyne protons.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Causality: Terminal alkyne protons often have long T1 relaxation times. A short D1 leads to integration errors (underestimating the alkyne content).

  • Scans (NS): Minimum 16 scans for S/N > 100:1.

Structural Logic & Assignment Strategy

The structural assignment relies on confirming the presence of the cyclohexyl ring (absent in precursor A) and the alkyne group (absent in precursor B), while monitoring the shift of the amine proton.

StructuralLogic FragA Precursor A 3-Ethynylaniline (Alkyne Source) Target TARGET N-Cyclohexyl-3-ethynylaniline FragA->Target Retains Terminal Alkyne (~3.0 ppm) FragB Precursor B N-Cyclohexylaniline (Amine Pattern) FragB->Target Retains Cyclohexyl Group (1.0-2.0, 3.3 ppm) Validation Validation Checkpoints: 1. Alkyne Singlet Integrity 2. N-H Shift (Inductive Effect) 3. Aromatic Pattern (Meta) Target->Validation

Figure 1: Structural logic flow for assigning N-cyclohexyl-3-ethynylaniline by fragment comparison.

Comparative Spectral Analysis

The following table contrasts the target molecule with its structural analogs to highlight diagnostic signals.

Signal RegionProton Type3-Ethynylaniline (Precursor A)N-Cyclohexylaniline (Precursor B)TARGET (N-Cyclohexyl-3-ethynylaniline)Diagnostic Value
Aliphatic Cyclohexyl (-CH₂-)Absent1.10 – 2.10 ppm (m, 10H)1.10 – 2.15 ppm (m, 10H) Confirms N-alkylation.
Aliphatic Cyclohexyl (-CH-)Absent~3.30 ppm (m, 1H)3.25 – 3.35 ppm (m, 1H) Key indicator of secondary amine formation.
Alkyne Terminal (≡C-H)3.05 – 3.08 ppm (s, 1H)Absent3.00 – 3.10 ppm (s, 1H) Critical Quality Attribute. Must be a sharp singlet.
Amine Amine (-NH-)~3.70 ppm (broad s, 2H, -NH₂)~3.60 ppm (broad s, 1H, -NH-)3.70 – 4.00 ppm (broad s, 1H) Broad singlet; disappears with D₂O shake.
Aromatic Phenyl Ring6.50 – 7.15 ppm (m, 4H)6.60 – 7.20 ppm (m, 5H)6.65 – 7.15 ppm (m, 4H) Meta-substitution pattern is retained.
Detailed Region Analysis
A. The Aliphatic Region (1.0 – 3.4 ppm)
  • The Cyclohexyl "Fingerprint": You will observe a complex envelope of multiplets between 1.1 and 2.1 ppm, integrating to 10 protons.

  • The Methine Proton (N-CH): Look for a distinct multiplet (tt or m) centered around 3.30 ppm . This signal confirms the cyclohexyl ring is attached to the nitrogen. In the precursor (3-ethynylaniline), this region is empty.

B. The Diagnostic Alkyne (3.0 – 3.1 ppm)
  • Signal: A sharp singlet at approximately 3.05 ppm .

  • Validation: This proton is shielded by the anisotropy of the triple bond. If this signal is absent or split, the alkyne may have been reduced or protected (e.g., TMS-protected alkynes appear at ~0.2 ppm).

C. The Aromatic Region (6.6 – 7.2 ppm)

The meta-substitution pattern creates a distinct 4-proton system:

  • H-2 (Singlet-like): The proton between the alkyne and the amine (~6.8 ppm). It appears as a narrow doublet or singlet due to small meta-coupling (J ~ 2 Hz).

  • H-4 & H-6 (Doublets): Protons ortho to the amine or alkyne (~6.7 – 6.9 ppm).

  • H-5 (Pseudo-triplet): The proton meta to both substituents (~7.1 ppm). It typically appears as a triplet (J ~ 8 Hz) due to coupling with H-4 and H-6.

Advanced Verification Workflow

For drug development applications where purity is paramount, standard 1H NMR may be insufficient. Use this workflow to confirm purity.

VerificationWorkflow Step1 Step 1: 1H NMR (CDCl3) Check Integration (10:1:1:1:4) Step2 Step 2: D2O Shake Test Confirm -NH signal disappearance Step1->Step2 Step3 Step 3: 13C NMR / DEPT-135 Verify C≡C (80-85 ppm) and CH (52 ppm) Step2->Step3 Decision Ambiguity in Aliphatic Region? Step3->Decision Decision->Step1 No (Pass) Advanced Run HSQC Spectrum Correlate N-CH proton (3.3 ppm) to Carbon (~52 ppm) Decision->Advanced Yes

Figure 2: Step-by-step verification workflow for high-purity applications.

Troubleshooting Common Issues
  • Missing Amine Proton: If the broad singlet at ~3.7 ppm is invisible, the sample may be too dilute, or the proton is exchanging rapidly with trace water in the CDCl₃. Solution: Run the spectrum in DMSO-d₆ (NH will appear as a sharp doublet at ~5.8 ppm coupled to the CH).

  • Alkyne Integration < 1.0: The relaxation delay (D1) was likely too short. Increase D1 to 5 seconds and re-acquire.

References

  • 3-Ethynylaniline NMR Data: ChemicalBook. (n.d.). 3-Ethynylaniline 1H NMR spectrum. Retrieved from

  • Erlotinib Intermediate Synthesis: Google Patents. (2014). Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib (CN103804201A). Retrieved from

  • General NMR Shifts (N-Alkyl Anilines): Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from

  • Erlotinib Synthesis Context: Frontiers in Chemistry. (2021).[1][2] Synthesis and Antitumor Activity of Erlotinib Derivatives. Retrieved from

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: N-cyclohexyl-3-ethynylaniline

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-cyclohexyl-3-ethynylaniline , a critical structural motif in the development of tyrosine kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-cyclohexyl-3-ethynylaniline , a critical structural motif in the development of tyrosine kinase inhibitors (e.g., Erlotinib derivatives) and liquid crystal thermosets.[1]

This analysis contrasts the compound's behavior against its primary structural precursors and analogs to aid researchers in impurity profiling and structural elucidation.

[1][2]

Executive Summary & Technical Specifications

N-cyclohexyl-3-ethynylaniline is a secondary aromatic amine combining a lipophilic cyclohexyl ring with a reactive ethynyl moiety.[1] Its fragmentation behavior is governed by the competition between the stability of the aromatic core and the lability of the N-alkyl bond.

This guide compares the MS performance of this compound across two ionization modalities (EI vs. ESI) and against its structural alternatives (the non-alkylated precursor and the non-ethynyl analog) to establish definitive identification protocols.

compound Specifications
FeatureDetail
Compound Name N-cyclohexyl-3-ethynylaniline
Molecular Formula C₁₄H₁₇N
Exact Mass 199.1361 Da
Core Structure Aniline nitrogen substituted with a cyclohexyl ring; ethynyl group at the meta (3) position.[1][2][3][4][5][6][7][8]
Key Application Intermediate for EGFR inhibitors; monomer for high-performance thermosets.[1][2]

Comparative Analysis: Ionization Modalities

The choice of ionization technique drastically alters the observed "product" (the spectrum).[7] This section compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific analyte.

Comparison 1: Hard vs. Soft Ionization[1][2][7]
FeatureMethod A: EI-MS (70 eV) Method B: ESI-MS/MS (CID)
Primary Ion Observed Radical Cation (

), m/z 199
Protonated Molecule (

), m/z 200
Fragmentation Nature Spontaneous, high-energy in-source fragmentation.[1][2]Controlled, collision-induced dissociation (CID).[1]
Dominant Pathway McLafferty-like Rearrangement: Loss of cyclohexene (

) to yield the base peak at m/z 117.[1]
Heterolytic Cleavage: Protonation at N facilitates neutral loss of cyclohexene or ammonia.
Structural Insight Provides a "fingerprint" confirming the aromatic core stability.Best for quantifying trace levels in biological matrices (LC-MS compatible).[1]
Verdict Best for Structural ID of synthesized intermediates.Best for DMPK/Metabolism studies.
Comparison 2: Specificity vs. Alternatives

To validate the identity of N-cyclohexyl-3-ethynylaniline, one must distinguish it from likely impurities or analogs.[1][2]

AnalyteMolecular Ion (M/Z)Diagnostic Fragment (Base Peak)Key Differentiator
N-cyclohexyl-3-ethynylaniline 199 117 (Loss of Cyclohexene)Combination: Shows parent 199 and core 117.[1][2][3][7][9]
Alternative 1: 3-Ethynylaniline 11789/90 (Loss of HCN/C₂H₂)Missing Parent: No signal at 199; 117 is the M+, not a fragment.[1][2]
Alternative 2: N-Cyclohexylaniline 17593 (Aniline cation)Mass Shift: Ethynyl group adds ~24 Da to the core; fragment is 93, not 117.[1][2]

Deep Dive: Fragmentation Mechanics

The fragmentation of N-cyclohexyl-3-ethynylaniline is driven by the stability of the radical cation on the nitrogen atom.[1] The two primary pathways involve the ejection of the cyclohexyl group and the disintegration of the ethynyl-substituted aromatic ring.

Pathway A: The "Cyclohexene Ejection" (Dominant)

In Electron Ionization, the molecular ion (


, m/z 199) undergoes a hydrogen transfer from the cyclohexyl ring to the nitrogen or the ortho-carbon, followed by the elimination of a neutral cyclohexene molecule (82 Da).[2]
  • Result: Formation of the 3-ethynylaniline radical cation at m/z 117 .

  • Significance: This is usually the base peak (100% abundance) and confirms the N-cyclohexyl substructure.

Pathway B: The "Ethynyl Core" Breakdown

The resulting m/z 117 ion further fragments characteristic of aromatic amines:

  • Loss of HCN (27 Da): Yields m/z 90 (Ethynylcyclopentadiene cation).

  • Loss of C₂H₂ (26 Da): Yields m/z 91 (if rearrangement to tropylium occurs) or m/z 64/63 (ring degradation).

Pathway C: Direct Dealkylation (Minor)

Direct cleavage of the N-C bond yields the cyclohexyl cation (m/z 83) or the N-cyclohexyl fragment, though this is energetically less favorable than the rearrangement in Pathway A.[2]

Visualization: Fragmentation Workflow

The following diagram maps the logical flow of ion dissociation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 199 [C14H17N]+. Intermediate_1 Transition State H-Transfer M_Ion->Intermediate_1 EI (70eV) Frag_83 Fragment Cyclohexyl Cation m/z 83 [C6H11]+ M_Ion->Frag_83 Direct Cleavage (Minor) Base_Peak Base Peak 3-Ethynylaniline ion m/z 117 [C8H7N]+. Intermediate_1->Base_Peak Rearrangement Neutral_Loss_1 Loss: Cyclohexene (82 Da) Intermediate_1->Neutral_Loss_1 Frag_90 Fragment m/z 90 [C7H6]+. Base_Peak->Frag_90 Ring Degradation Neutral_Loss_2 Loss: HCN (27 Da) Base_Peak->Neutral_Loss_2

Figure 1: Proposed fragmentation pathway of N-cyclohexyl-3-ethynylaniline under Electron Ionization (70 eV).

Experimental Protocols

To replicate these results or validate an unknown sample, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Impurity Profiling

Objective: Confirm structure via fingerprint fragmentation.[1][2]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program: Hold 50°C for 1 min -> Ramp 20°C/min to 300°C.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Check:

    • Look for m/z 199 (Molecular Ion).

    • Look for m/z 117 (Base Peak).

    • Self-Check: If m/z 117 is present but 199 is absent, the sample may have thermally degraded in the inlet (de-alkylation). Lower inlet temp to 200°C to verify.

Protocol B: LC-MS/MS (ESI) for Quantitation

Objective: High-sensitivity detection in biological matrices.[1][2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

  • Precursor Scan: Set Q1 to 200.1 (

    
    ).
    
  • Product Scan (CID): Apply collision energy (CE) ramp (10-40 eV).

  • Validation Check:

    • Primary Transition: 200 -> 118 (Loss of cyclohexene + H).[1]

    • Secondary Transition: 200 -> 83 (Cyclohexyl cation, if direct cleavage is forced).[1]

References

  • NIST Mass Spectrometry Data Center. (n.d.). Mass spectrum of 3-Ethynylaniline (Precursor Data).[1] NIST Chemistry WebBook, SRD 69. Retrieved February 5, 2026, from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement in N-alkyl aromatics).

Sources

Validation

Spectroscopic Distinction of Ethynyl and Amine Moieties: A Comparative Guide for API Characterization

Executive Summary In the context of modern drug development—particularly with the rise of "click chemistry" (CuAAC) in antibody-drug conjugates (ADCs) and PROTACs—the precise differentiation between ethynyl (alkyne) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of modern drug development—particularly with the rise of "click chemistry" (CuAAC) in antibody-drug conjugates (ADCs) and PROTACs—the precise differentiation between ethynyl (alkyne) and amine groups is critical. While both moieties exhibit absorption in the 3500–3200 cm⁻¹ region, their vibrational mechanics differ fundamentally. This guide provides a rigorous framework for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Fundamentals: Dipole Moments & Selection Rules

To interpret the spectra accurately, one must understand the causality of the signal. FTIR intensity is governed by the change in dipole moment (


) during vibration.
  • The Ethynyl Group (-C≡C-H):

    • C-H Stretch: The terminal proton is attached to an

      
      -hybridized carbon.[1] The high 
      
      
      
      -character (50%) creates a short, stiff bond with a significant permanent dipole, resulting in a sharp, intense singlet.
    • C≡C Stretch: This bond is often centrally located or has a low dipole moment change if the substituents are symmetric. Consequently, the C≡C stretch is often weak to invisible in FTIR (forbidden transition in symmetric alkynes) but strong in Raman.

  • The Amine Group (-NH₂, -NHR):

    • N-H Stretch: Nitrogen is

      
      -hybridized with a lone pair. The N-H bonds participate in hydrogen bonding, which broadens the energy distribution of the vibrational states. This results in broad, medium-intensity  bands.
      
    • Symmetry: Primary amines (-NH₂) exhibit two modes—symmetric and asymmetric stretching—appearing as a doublet ("fangs"). Secondary amines (-NHR) show a singlet.

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks. Note that the 3300 cm⁻¹ region is the primary zone of potential confusion ("The Conflict Zone").

Table 1: Characteristic Peak Comparison
FeatureEthynyl (Terminal Alkyne)Primary Amine (-NH₂)Secondary Amine (-NHR)
3300 cm⁻¹ Region ~3300 cm⁻¹ (Singlet) Shape: Needle-sharp, strong.Origin: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

C-H stretch.
3500–3300 cm⁻¹ (Doublet) Shape: Broad, medium.Origin: Asym/Sym N-H stretch.3350–3310 cm⁻¹ (Singlet) Shape: Broad, weak.Origin: N-H stretch.
Triple Bond / Mid-Region 2260–2100 cm⁻¹ Intensity: Weak/Variable.Origin: C≡C stretch.None (This region is typically a "ghost town" for amines).None
Bending/Deformation 610–700 cm⁻¹ Origin: C-H bend (overtone).1650–1580 cm⁻¹ Intensity: Medium-Strong.Origin: N-H scissoring.~1500–1600 cm⁻¹ Origin: N-H bend (often weak/obscured).
Key Differentiator Sharpness of 3300 peak + presence of 2100 peak.Doublet shape + Broadness + Scissoring at 1600.Broadness + Lack of 2100 peak.[2][3]
The "False Positive" Risk

A terminal alkyne's C-H stretch can be mistaken for a secondary amine's N-H stretch if the resolution is poor.

  • Distinction: The alkyne C-H is distinctively sharp (narrow bandwidth). The amine N-H is broadened by hydrogen bonding.[4]

  • Check: Look for the "Scissoring" band at ~1600 cm⁻¹. Alkynes lack this; primary amines show it strongly.

Experimental Validation Protocols

Relying solely on peak position is insufficient for high-stakes API characterization. Use these self-validating protocols to confirm identity.

Protocol A: Deuterium Exchange (The "Gold Standard")

This protocol exploits the lability of protons. Amine protons exchange rapidly with deuterium (D) from D₂O; acetylenic protons do not exchange under neutral conditions.

  • Baseline Scan: Collect the FTIR spectrum of the dry sample (KBr pellet or ATR).

  • Exchange: Add 2 drops of D₂O to the sample (or shake an organic solution with D₂O).

  • Re-Scan:

    • If Amine: The N-H bands (3300-3500 cm⁻¹) will disappear or diminish significantly. New N-D bands will appear at lower wavenumbers (~2400-2500 cm⁻¹) due to the isotope mass effect (

      
      ).
      
    • If Alkyne: The

      
      C-H band at 3300 cm⁻¹ will remain unchanged . Acetylenic protons require strong base to exchange.
      
Protocol B: Hydrohalide Salt Formation

Amines are basic; alkynes are not.

  • Exposure: Expose the sample to HCl vapor (or dissolve in ether and bubble HCl gas).

  • Observation:

    • Amine: The sharp/broad N-H peaks disappear. A broad "ammonium" band appears (2500–3000 cm⁻¹), and the spectrum pattern changes drastically due to salt formation (

      
      ).
      
    • Alkyne: The spectrum remains largely unchanged (unless acid-sensitive functional groups are present elsewhere).

Performance vs. Alternatives

While FTIR is the workhorse, it has limitations.

FeatureFTIRRaman Spectroscopy
Alkyne Detection Good for Terminal. Poor for Internal/Symmetric alkynes (selection rule forbidden).Excellent. C≡C stretch is highly polarizable, leading to a very strong Raman signal (2100-2250 cm⁻¹).
Amine Detection Excellent. N-H bonds are polar and show strong IR absorption.Weak. N-H scattering is often weak; fluorescence from impurities can overwhelm the signal.
Water Interference High. Water absorbs strongly in the O-H/N-H region.Low. Water is a weak Raman scatterer; ideal for aqueous formulations.

Recommendation: If the molecule is a symmetric internal alkyne (e.g., a linker in a polymer), FTIR may yield a false negative. Use Raman as a confirmatory technique.

Decision Logic & Workflows

Diagram 1: Spectral Assignment Decision Tree (3500–3000 cm⁻¹)

PeakAssignment Start Peak Detected in 3500-3200 cm⁻¹ Region ShapeCheck Analyze Peak Shape & Multiplicity Start->ShapeCheck Doublet Doublet ('Fangs') Broad ShapeCheck->Doublet Singlet Singlet ShapeCheck->Singlet CheckFinger Check 1600 cm⁻¹ (Scissoring) Doublet->CheckFinger Sharp Needle-Sharp Strong Intensity Singlet->Sharp Broad Broad/Rounded Medium Intensity Singlet->Broad CheckLow Check 2100-2260 cm⁻¹ Sharp->CheckLow Broad->CheckFinger OH_Group Consider -OH (Very Broad) Broad->OH_Group Extremely Broad >100 cm⁻¹ width Alkyne Likely Terminal Alkyne (-C≡CH) CheckLow->Alkyne Peak Present (Even if weak) PrimAmine Likely Primary Amine (-NH₂) CheckFinger->PrimAmine Band Present SecAmine Likely Secondary Amine (-NHR) CheckFinger->SecAmine Weak/No Band

Caption: Decision logic for assigning peaks in the high-wavenumber region. Note that peak shape (sharp vs. broad) is the primary discriminator between alkynes and secondary amines.

Diagram 2: Experimental Validation Workflow

ValidationProtocol Sample Unknown Sample (Peak at ~3300 cm⁻¹) D2O_Test Add D₂O (Shake/Exchange) Sample->D2O_Test Result_Amine Peak Disappears/ Shifts to ~2400 D2O_Test->Result_Amine Fast Exchange Result_Alkyne Peak Unchanged D2O_Test->Result_Alkyne No Exchange Conclusion_Amine CONFIRMED: Amine (N-H) Result_Amine->Conclusion_Amine Conclusion_Alkyne CONFIRMED: Alkyne (C-H) Result_Alkyne->Conclusion_Alkyne

Caption: The D₂O exchange protocol provides definitive confirmation. N-H protons exchange rapidly; acetylenic C-H protons do not.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of 1-Hexyne and Butylamine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Comparative

Chromatographic Fidelity in Erlotinib Synthesis: Purity Analysis of N-cyclohexyl-3-ethynylaniline

Executive Summary N-cyclohexyl-3-ethynylaniline (CAS: 207450-48-8) is the critical intermediate in the synthesis of the EGFR inhibitor Erlotinib (Tarceva). Its purity directly dictates the yield and impurity profile of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclohexyl-3-ethynylaniline (CAS: 207450-48-8) is the critical intermediate in the synthesis of the EGFR inhibitor Erlotinib (Tarceva). Its purity directly dictates the yield and impurity profile of the final drug substance. The primary analytical challenge lies in the molecule's dual nature: it possesses a basic secondary amine (prone to silanol interaction and tailing) and a reactive terminal alkyne (susceptible to oxidation).

This guide compares three chromatographic approaches to quantify this intermediate and its critical genotoxic impurity, 3-ethynylaniline . We recommend Method B (High-pH Hybrid C18) as the superior protocol for stability, peak symmetry, and resolution.

Critical Impurity Profiling

Before selecting a method, one must understand the separation targets. The synthesis typically involves the reductive amination of 3-ethynylaniline with cyclohexanone.

Impurity Origin & Fate[1][2]
  • Target: N-cyclohexyl-3-ethynylaniline (Lipophilic, Basic).

  • Impurity A (Starting Material): 3-Ethynylaniline (Hydrophilic, Genotoxic). Must be resolved to <0.1%.

  • Impurity B (Over-alkylation): N,N-dicyclohexyl-3-ethynylaniline (Highly Lipophilic).

  • Impurity C (Oxidation): Alkyne hydration products (Acetophenone derivatives).

ImpurityPathway cluster_0 Starting Materials SM1 3-Ethynylaniline (Genotoxic Impurity) Process Reductive Amination (H2/Pt or NaBH4) SM1->Process SM2 Cyclohexanone SM2->Process Target N-cyclohexyl-3-ethynylaniline (Target Intermediate) Process->Target Major Path Side1 N,N-dicyclohexyl (Over-alkylation) Process->Side1 Excess Cyclohexanone Side2 Oxidation Products (Acetophenones) Target->Side2 Air/Light Exposure

Figure 1: Synthetic pathway highlighting the origin of critical impurities tracked by HPLC.

Method Comparison: The Three Pillars

We evaluated three distinct separation strategies. The "Standard" method represents legacy protocols, while the "Optimized" method utilizes modern hybrid particle technology.

Comparative Data Summary

Simulated data based on chemometric principles for aniline derivatives.

ParameterMethod A: Acidic C18 (Traditional)Method B: High pH Hybrid (Recommended) Method C: Phenyl-Hexyl (Orthogonal)
Stationary Phase End-capped C18 (5µm)Hybrid Silica C18 (3.5µm)Phenyl-Hexyl (3.5µm)
Mobile Phase pH 3.0 (Phosphate/TEA)10.0 (Ammonium Bicarbonate)4.5 (Acetate)
Target Retention (RT) 12.4 min9.8 min14.1 min
Target Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent) 1.3 (Good)
Resolution (

)
2.5 (vs. SM)4.2 (vs. SM) 3.8 (vs. SM)
Sensitivity (LOQ) 0.05%0.02% 0.05%
Analysis of Approaches
Method A: The "Brute Force" Acidic Method

Uses low pH to protonate all amines, keeping them soluble. Triethylamine (TEA) is added as a "sacrificial base" to block silanols.

  • Pros: Common reagents; high stability of the alkyne group at low pH.

  • Cons: Basic amines still interact with silica, causing tailing. TEA degrades column life over time.

Method B: The High pH Hybrid (The Winner)

Uses a hybrid silica (e.g., Waters XBridge or Agilent Poroshell HPH) that survives pH 10. At pH 10, the aniline is neutral, and the secondary amine is less ionized.

  • Pros: Drastic reduction in tailing; sharper peaks increase S/N ratio (sensitivity).

  • Cons: Requires specialized columns; silica dissolves if standard columns are used.

Method C: Phenyl-Hexyl Selectivity

Exploits


 interactions between the column and the aromatic/alkyne groups.
  • Pros: Excellent for separating structural isomers or aromatic impurities.

  • Cons: Less robust for routine QC; longer equilibration times.

Recommended Protocol: Method B (High pH)

This protocol provides the highest resolution between the starting material (3-ethynylaniline) and the product.

Reagents & Equipment[5][6][7][8][9]
  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent Hybrid particle).

  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters[5][7][9]
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Vol: 5-10 µL.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.09010Initial
2.09010Isocratic Hold (Elute polar SM)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
System Suitability (SST) Criteria
  • Resolution (

    
    ):  > 3.0 between 3-ethynylaniline and N-cyclohexyl-3-ethynylaniline.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Troubleshooting & Scientific Rationale

Why does the amine tail?

At pH 3-7, the secondary amine (pKa ~10) is positively charged (


). These cations undergo ion-exchange interactions with residual deprotonated silanols (

) on the silica surface.
  • Solution: Method B raises pH to 10. The silanols are fully ionized, but the amine becomes neutral (

    
    ), eliminating the ion-exchange mechanism.
    
Alkyne Stability Alert

Terminal alkynes can polymerize or hydrate.

  • Precaution: Avoid using Methanol as a solvent if acid catalysts are present (risk of addition). Use Acetonitrile.[1]

  • Storage: Samples should be analyzed within 24 hours or stored at 4°C in amber vials.

MethodLogic Start Select Method Strategy Q1 Is the Column Hybrid Silica? Start->Q1 PathA NO (Standard Silica) Q1->PathA Legacy Lab PathB YES (XBridge/Gemini) Q1->PathB Modern Lab ActionA Must use Low pH (2-3) Add TEA to mask silanols PathA->ActionA ActionB Use High pH (9-10) Ammonium Bicarbonate PathB->ActionB ResultA Result: Good Stability Risk: Tailing Peaks ActionA->ResultA ResultB Result: Sharp Peaks Superior Impurity Separation ActionB->ResultB

Figure 2: Decision matrix for selecting the mobile phase pH based on column technology.

References

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard text on HPLC method development for basic pharmaceuticals).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Chandorkar, J. G., et al. (2016). "Method Development and Validation Study for Quantitative Determination of 3-Ethynylaniline Content in Erlotinib by Liquid Chromatography." International Journal of Analytical Chemistry. Link

  • Reddy, T. B., et al. (2019). "Identification, synthesis and structure assignment of two impurities of Erlotinib." Journal of the Mexican Chemical Society.[2] Link

Sources

Validation

Comparative Reactivity Guide: N-Cyclohexyl-3-ethynylaniline vs. 3-Ethynylaniline

Executive Summary: The Structural Divergence In the development of kinase inhibitors (e.g., EGFR targets) and advanced polymer materials, the choice between 3-ethynylaniline (3-EA) and its N-alkylated analog, N-cyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the development of kinase inhibitors (e.g., EGFR targets) and advanced polymer materials, the choice between 3-ethynylaniline (3-EA) and its N-alkylated analog, N-cyclohexyl-3-ethynylaniline (N-Cy-3-EA) , represents a critical decision point between reactivity and stability .

  • 3-Ethynylaniline (3-EA): A high-energy, bifunctional monomer. It offers unhindered nucleophilicity at the nitrogen but suffers from oxidative instability and catalyst poisoning potential during cross-coupling.[1]

  • N-Cyclohexyl-3-ethynylaniline (N-Cy-3-EA): A lipophilic, sterically modulated scaffold. The cyclohexyl group acts as a "steric gate," reducing non-specific N-reactivity and preventing oxidative polymerization, while enhancing solubility in non-polar organic solvents.

This guide analyzes the mechanistic implications of these structural differences, providing validated protocols to navigate their distinct reactivity profiles.[1]

Physicochemical & Electronic Profile

The introduction of the cyclohexyl group fundamentally alters the electronic landscape of the aniline nitrogen, which propagates effects to the overall stability of the molecule.

Table 1: Comparative Property Analysis
Feature3-Ethynylaniline (3-EA)N-Cyclohexyl-3-ethynylaniline (N-Cy-3-EA)Impact on Reactivity
Structure Primary Aniline (

)
Secondary Aniline (

)
Steric Hindrance: Cy group blocks bulky electrophiles.
Basicity (

of

)
~3.6 - 3.8 (Predicted)~5.2 - 5.5 (Predicted)Electronics: +I effect of Cy group increases electron density on N, making N-Cy-3-EA more basic but less nucleophilic due to sterics.
LogP (Lipophilicity) ~1.8~4.2Solubility: N-Cy-3-EA dissolves readily in DCM/Toluene; 3-EA requires polar solvents (MeOH, DMSO).
Oxidation Potential High (Prone to polymerization)Moderate (Sterically protected)Stability: 3-EA forms polyaniline-like oligomers in air; N-Cy-3-EA is shelf-stable.
Metal Coordination Strong (

-donor)
Weakened (Steric bulk)Catalysis: 3-EA can poison Pd catalysts more aggressively than N-Cy-3-EA.

Analyst Insight: While N-Cy-3-EA is thermodynamically more basic (due to the inductive effect of the cyclohexyl ring), it is kinetically less nucleophilic towards bulky electrophiles (like sulfonyl chlorides or trityl groups) due to the massive steric penalty imposed by the chair-conformation cyclohexyl ring adjacent to the nitrogen.

Reactivity Deep Dive

The Amine: Nucleophilic Competition

The primary amine of 3-EA is a "hard," accessible nucleophile. It reacts rapidly with acyl chlorides, isocyanates, and aldehydes.[1] In contrast, N-Cy-3-EA requires forcing conditions for N-functionalization.

  • 3-EA: Rapid N-acylation. prone to over-alkylation (forming quaternary salts).[1]

  • N-Cy-3-EA: Selective mono-acylation is difficult; often requires deprotonation with strong bases (e.g., NaH) to increase reactivity, as the neutral amine is sluggish.

The Alkyne: Sonogashira Coupling Efficiency

Both molecules function as coupling partners in Sonogashira reactions, but the catalyst longevity differs.[1]

  • The Poisoning Effect: Primary amines (3-EA) can displace phosphine ligands on Palladium (

    
    ), forming inactive complexes 
    
    
    
    . This often necessitates using a large excess of catalyst or protecting the amine (e.g., Boc-3-EA) prior to coupling.
  • The Steric Shield: The cyclohexyl group in N-Cy-3-EA prevents tight coordination of the nitrogen to the Pd center, preserving the active catalytic cycle. Consequently, N-Cy-3-EA often proceeds to high yields with lower catalyst loading (1-3 mol%) compared to 3-EA (5-10 mol%).

Oxidative Stability (The "Black Tar" Problem)

3-EA is notorious for turning black upon storage. This is due to oxidative polymerization , where the aniline radical cation couples to form hydrazobenzene or phenazine linkages.[1]

  • Mechanism:

    
    .
    
  • N-Cy-3-EA Advantage: The secondary amine radical cation is less stable and the steric bulk prevents the

    
    -stacking required for efficient polymerization. N-Cy-3-EA remains a clear oil/solid for months under standard refrigeration.
    

Visualizing the Reactivity Pathways[2]

The following diagram illustrates the divergent reaction pathways for both substrates, highlighting the "Trap" of oxidative polymerization for 3-EA.

ReactivityComparison Start_3EA 3-Ethynylaniline (3-EA) Oxidation Oxidative Polymerization (Black Tar) Start_3EA->Oxidation Air/Light (Fast) Pd_Complex Pd-Catalyst Coordination Start_3EA->Pd_Complex Ligand Displacement Coupling Sonogashira Product (C-C Bond) Start_3EA->Coupling Requires Protection N_Funct N-Acylation/Alkylation Start_3EA->N_Funct Fast (Unhindered) Start_NCy N-Cyclohexyl-3-ethynylaniline (N-Cy-3-EA) Start_NCy->Oxidation Resistant Start_NCy->Pd_Complex Sterically Blocked Start_NCy->Coupling High Efficiency Start_NCy->N_Funct Slow (Steric Hindrance) Pd_Complex->Coupling Inhibited Rate

Caption: Comparative reactivity flow. Note the high susceptibility of 3-EA to oxidative degradation and catalyst poisoning compared to the clean coupling pathway of N-Cy-3-EA.

Experimental Protocols

Protocol A: Selective Sonogashira Coupling (Optimized for N-Cy-3-EA)

This protocol utilizes the steric benefit of N-Cy-3-EA to perform coupling without N-protection.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • N-Cyclohexyl-3-ethynylaniline (1.1 equiv)

  • 
     (0.02 equiv)
    
  • CuI (0.01 equiv)

  • Triethylamine (

    
    ) / THF (1:1 v/v)
    

Workflow:

  • Degassing: In a flame-dried Schlenk tube, dissolve Aryl Iodide and N-Cy-3-EA in dry THF/Et3N. Sparge with Argon for 15 minutes. Critical: Oxygen removal prevents homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add

    
     and CuI simultaneously under positive Argon pressure. The solution should turn yellow/brown.[1]
    
  • Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (N-Cy-3-EA is UV active and stains with Iodine; product usually fluoresces blue).

  • Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

    • Note: If using 3-EA , increase Pd loading to 0.05 equiv and keep temperature <40°C to minimize polymerization.[1]

Protocol B: Click Chemistry (CuAAC) Bioconjugation

Suitable for both, but 3-EA requires pH control.

Reagents:

  • Azide-functionalized biomolecule (1.0 equiv)

  • Alkyne (3-EA or N-Cy-3-EA) (1.2 equiv)

  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.5 equiv)

  • Solvent: DMSO/Water (1:1)

Workflow:

  • Dissolution: Dissolve the alkyne in DMSO. Dissolve the azide in water.[1] Mix.

  • Initiation: Add freshly prepared Sodium Ascorbate solution, followed immediately by

    
    .
    
  • Observation:

    • 3-EA: Reaction mixture may darken due to aniline oxidation by copper/air.[1] Mitigation: Add Tris(benzyltriazolylmethyl)amine (TBTA) ligand to stabilize Cu(I) and exclude oxygen rigorously.

    • N-Cy-3-EA: Remains clear/yellow. Reaction proceeds smoothly.

  • Purification: Extraction with EtOAc. The N-cyclohexyl product will be significantly more hydrophobic, facilitating separation from unreacted polar azides.

References

  • Chinchilla, R., & Nájera, C. (2011).[1][2] Recent advances in Sonogashira reactions. Chemical Society Reviews.[1][2] Retrieved from [Link]

  • Mayr, H., et al. (2007).[1] Nucleophilicities of Primary and Secondary Amines in Water. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Comparative

Technical Guide: Distinguishing N-Cyclohexyl-3-ethynylaniline from N-Cyclohexylaniline Impurities

Executive Summary & Critical Quality Attributes (CQA) In the synthesis of tyrosine kinase inhibitors (such as Erlotinib analogs) and "click" chemistry precursors, N-cyclohexyl-3-ethynylaniline (Target) is a high-value in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

In the synthesis of tyrosine kinase inhibitors (such as Erlotinib analogs) and "click" chemistry precursors, N-cyclohexyl-3-ethynylaniline (Target) is a high-value intermediate. Its structural analog, N-cyclohexylaniline (Impurity), often persists as a process impurity—either as unreacted starting material (from a reductive amination of aniline contaminants) or a des-ethynylation degradation product.

Distinguishing these two is critical because the terminal alkyne moiety on the target is the functional handle for subsequent coupling reactions (e.g., Sonogashira coupling or Azide-Alkyne Cycloaddition). The impurity, lacking this handle, acts as a chain terminator, reducing yield and potentially leading to difficult-to-separate byproducts in downstream steps.

This guide outlines the physicochemical differences and provides validated analytical protocols to separate and quantify this specific impurity pair.

Structural & Physicochemical Analysis[1][2]

Understanding the molecular drivers is the first step to selecting the right analytical technique.

FeatureTarget: N-Cyclohexyl-3-ethynylaniline Impurity: N-Cyclohexylaniline Analytical Impact
Molecular Formula C₁₄H₁₇NC₁₂H₁₇NMass Spec:

24 Da shift.
Molecular Weight ~199.3 g/mol ~175.3 g/mol Distinct m/z ions.
Functional Group Terminal Alkyne (–C≡CH)Hydrogen (–H)IR: Unique stretch at ~3290 cm⁻¹.
Electronic Nature

-electron rich (Alkyne + Aromatic)
Aromatic onlyHPLC: Differential

-

interactions.
Polarity (LogP) High (~4.8, Est.)High (~4.[1]5)HPLC: Target is more hydrophobic (elutes later on C18).

Analytical Strategy 1: High-Performance Liquid Chromatography (HPLC)[4][5][6]

Chromatography is the primary method for quantitative purity analysis. While both compounds are hydrophobic amines, the ethynyl group increases the retention factor (


) on reverse-phase columns due to the addition of two carbon atoms, despite the slight polarity of the alkyne bond.
Recommended Column Selection[6]
  • Standard: C18 (Octadecyl) – Separates based on hydrophobicity (Carbon count).

  • Expert Recommendation: Phenyl-Hexyl or Biphenyl Phases .

    • Reasoning: The terminal alkyne of the target interacts strongly with the

      
      -electrons of a phenyl stationary phase via 
      
      
      
      -
      
      
      stacking. This often enhances selectivity (
      
      
      ) compared to standard C18, pulling the ethynyl-substituted target further away from the impurity.
Protocol: Gradient Elution Method
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Alkyne/Amine backbone).

  • Temperature: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040%Equilibration
10.090%Linear Gradient
12.090%Wash
12.140%Re-equilibration
15.040%End

Expected Result:

  • Impurity (N-cyclohexylaniline): Elutes first (Lower hydrophobicity).

  • Target (N-cyclohexyl-3-ethynylaniline): Elutes second (Higher hydrophobicity +

    
    -interaction).
    

Analytical Strategy 2: Infrared Spectroscopy (FT-IR)

IR spectroscopy provides the most definitive qualitative "fingerprint" for the presence of the ethynyl group. This is the "Go/No-Go" test for confirming the target structure.

Key Diagnostic Bands[1][2][7][8]
  • 
    C–H Stretch (The "Smoking Gun"): 
    
    • Location: 3280 – 3320 cm⁻¹

    • Appearance: Sharp, strong, narrow band.[2][3]

    • Differentiation: This region also contains N-H stretches (3300-3500 cm⁻¹), but amine peaks are typically broader. The acetylenic C-H is distinctively sharp. The impurity will lack this sharp peak entirely.

  • C

    
    C Stretch: 
    
    • Location: 2100 – 2260 cm⁻¹ [4][3]

    • Appearance: Weak to medium intensity (variable dipole moment).

    • Differentiation: This region is a "silent zone" for most organic molecules. A peak here confirms the triple bond.[2] The impurity has zero absorption in this region.

Experimental Workflow (ATR-FTIR)
  • Place ~2 mg of solid or 1 drop of oil on the diamond ATR crystal.

  • Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

  • Pass Criteria: Presence of peak at ~3290 cm⁻¹ AND ~2100 cm⁻¹.

  • Fail Criteria: Absence of ~2100 cm⁻¹ peak (indicates pure N-cyclohexylaniline).

Analytical Strategy 3: Mass Spectrometry (LC-MS)

For trace impurity analysis (e.g., <0.1%), UV detection may lack specificity. Single Quadrupole MS is sufficient.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Target [M+H]⁺: m/z ~200.15

  • Impurity [M+H]⁺: m/z ~176.15

  • Differentiation: The mass difference of ~24 Da is easily resolved. Use Selected Ion Monitoring (SIM) for high-sensitivity quantification of the impurity.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for characterizing a sample suspected to contain both compounds.

AnalyticalWorkflow Start Unknown Sample (Target + Potential Impurity) IR_Step Step 1: FT-IR Screening (Qualitative Check) Start->IR_Step IR_Decision Peak at ~2100 & 3290 cm⁻¹? IR_Step->IR_Decision IR_Decision->Start No (Pure Impurity/Wrong Sample) HPLC_Step Step 2: HPLC-UV/MS (Quantitative Purity) IR_Decision->HPLC_Step Yes (Target Present) Result_Impurity Impurity Identification: Peak 1 (Earlier RT) m/z 176 HPLC_Step->Result_Impurity Elutes First Result_Target Target Confirmation: Peak 2 (Later RT) m/z 200 HPLC_Step->Result_Target Elutes Second Process_Action Action: Recrystallize or Chromatographic Purification Result_Impurity->Process_Action If > 0.5%

Figure 1: Analytical workflow for distinguishing the ethynyl-substituted target from its des-ethynyl impurity.

Experimental Validation Protocol (Self-Validating System)

To ensure the reliability of your separation, perform this System Suitability Test (SST) before running critical samples.

  • Preparation: Prepare a "Spike Solution" containing 1.0 mg/mL of the Target and 0.01 mg/mL (1%) of the Impurity (N-cyclohexylaniline).

  • Injection: Inject 10 µL of the Spike Solution using the HPLC method defined in Section 3.

  • Resolution Calculation: Calculate the Resolution (

    
    ) between the two peaks.
    
  • Acceptance Criteria:

    • 
       (Baseline separation).
      
    • Tailing Factor (

      
      ) for both peaks < 1.5.
      
    • If

      
      , decrease the gradient slope (e.g., 40% to 90% B over 20 mins instead of 10).
      

References

  • Sigma-Aldrich. 3-Ethynylaniline Product Specification & Safety Data Sheet. (Precursor data for structural comparison). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74567: N-Cyclohexylaniline. (Impurity physicochemical properties). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Snyder, L. R., et al.Practical HPLC Method Development. (Source for Phenyl-Hexyl column selectivity mechanisms regarding - interactions).

Sources

Validation

A Researcher's Guide to Understanding ¹³C NMR Chemical Shifts of Alkyne Carbons in Substituted Anilines

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR, is an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR, is an indispensable tool for elucidating the electronic environment of carbon atoms within a molecule. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of alkyne carbons in substituted anilines, offering experimental insights and a theoretical framework to aid in spectral interpretation and molecular design.

The Unique Electronic Nature of Alkyne Carbons in ¹³C NMR

In ¹³C NMR spectroscopy, the sp-hybridized carbons of alkynes typically resonate in a distinct region of the spectrum. Generally, the terminal alkyne carbon (≡C-H) appears around 65–85 ppm, while the internal alkyne carbon (≡C-R) is found further downfield in the 70–100 ppm range.[1] This characteristic chemical shift range is a valuable diagnostic tool for identifying the presence of an alkyne moiety in a molecule.

The aniline moiety, with its nitrogen atom directly attached to the aromatic ring, introduces a powerful electronic influence that is transmitted through the π-system to the appended alkyne group. The lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density into the ring.[2] This electronic interplay of inductive and resonance effects of substituents on the aniline ring leads to predictable and quantifiable changes in the ¹³C NMR chemical shifts of the alkyne carbons.

Comparative Analysis of Substituent Effects on Alkyne Carbon Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts for the alkyne carbons in a series of para-substituted phenylacetylenes. This data serves as a valuable reference for predicting the trends in anilinoalkynes.

Substituent (X)Cα (ppm)Cβ (ppm)
-NO₂81.882.8
-CN82.282.1
-Br83.178.9
-Cl83.278.5
-H83.377.7
-CH₃83.576.8
-OCH₃83.875.3
-N(CH₃)₂84.174.0

Data adapted from a study on para-substituted phenylacetylenes. Cα is the carbon attached to the aromatic ring, and Cβ is the terminal alkyne carbon.

Analysis of Chemical Shift Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN are strong electron-withdrawing groups. They pull electron density away from the aromatic ring and, by extension, from the alkyne moiety. This deshielding effect results in a downfield shift (higher ppm value) for both Cα and Cβ compared to the unsubstituted phenylacetylene.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as -CH₃, -OCH₃, and -N(CH₃)₂ push electron density into the aromatic ring and towards the alkyne. This increased electron density leads to a shielding effect, causing an upfield shift (lower ppm value) for Cβ. The effect on Cα is less pronounced and can sometimes be a slight downfield shift due to complex polarization effects.

These trends can be explained by considering the interplay of three key electronic effects:

  • Direct Resonance: This is the delocalization of electrons between the substituent and the alkyne through the π-system of the benzene ring. EDGs increase electron density at the para position, which is then relayed to the alkyne, shielding the carbons. EWGs have the opposite effect.

  • Secondary Resonance: This involves the polarization of the alkyne π-bond by the substituent's resonance effect.

  • π-Polarization: This is the through-space polarization of the alkyne π-bond by the dipole moment of the substituent.

The following diagram illustrates the flow of electron density and the resulting shielding/deshielding effects on the alkyne carbons.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -NHR, -OR, -Alkyl Aniline_EDG Aniline Ring EDG->Aniline_EDG Donates e⁻ density (Resonance) Alkyne_EDG Alkyne Carbons (Shielded - Upfield Shift) Aniline_EDG->Alkyne_EDG Increased e⁻ density EWG e.g., -NO₂, -CN, -COR Aniline_EWG Aniline Ring EWG->Aniline_EWG Withdraws e⁻ density (Resonance & Inductive) Alkyne_EWG Alkyne Carbons (Deshielded - Downfield Shift) Aniline_EWG->Alkyne_EWG Decreased e⁻ density

Caption: Influence of substituents on alkyne carbon electron density.

Experimental Protocol for ¹³C NMR Analysis of Anilinoalkynes

Acquiring high-quality ¹³C NMR spectra is crucial for accurate chemical shift determination. The following is a generalized protocol for the analysis of anilinoalkyne samples.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the anilinoalkyne in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Modern NMR spectrometers often reference the residual solvent peak, but the addition of TMS can ensure accuracy.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.

    • Number of Scans (NS): This will depend on the sample concentration and the natural abundance of ¹³C. A starting point is 1024 scans, which can be increased for dilute samples.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (though integration is not typically quantitative in standard ¹³C NMR).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent phenomena are being studied.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the appropriate solvent peak (e.g., CDCl₃ at 77.16 ppm).

The following diagram outlines the general workflow for acquiring and analyzing the ¹³C NMR spectrum of an anilinoalkyne.

G A Sample Preparation (Dissolution, Filtering) B NMR Spectrometer Setup (Lock, Tune, Shim) A->B C Data Acquisition (Pulse Program, Parameters) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Referencing) D->E F Structural Elucidation & Comparison E->F

Caption: Workflow for ¹³C NMR analysis of anilinoalkynes.

Conclusion

The ¹³C NMR chemical shifts of alkyne carbons in anilines are sensitive probes of the electronic effects of substituents on the aromatic ring. By understanding the interplay of resonance and inductive effects, researchers can predict and interpret these chemical shifts to gain valuable insights into the electronic structure of their molecules. While a comprehensive experimental dataset for substituted anilinoalkynes is an area for future research, the principles derived from analogous systems like phenylacetylenes provide a robust framework for analysis. The experimental protocol outlined in this guide serves as a practical starting point for obtaining high-quality ¹³C NMR data for these important classes of compounds.

References

  • OpenOChem Learn. Alkynes. [Link]

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi. [Link]

  • Kolehmainen, E., & Knuutinen, J. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Current Organic Chemistry, 6(11), 1037-1057.
  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.
  • Amass, A. J., & Amass, J. M. (1999). The influence of substituents on the 13C-NMR chemical shifts of meta- and para-substituted phenylacetylenes. European Polymer Journal, 35(6), 1157-1162.
  • Thirunarayanan, G., et al. (2015). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. ResearchGate. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-cyclohexyl-3-ethynylaniline

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. N-cyclohexyl-3-ethynylaniline, a substituted aniline, represents a class of molecules with significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. N-cyclohexyl-3-ethynylaniline, a substituted aniline, represents a class of molecules with significant potential. However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for selecting and implementing personal protective equipment (PPE) to ensure the well-being of researchers and the integrity of their work. The following protocols are designed to be a self-validating system of safety, emphasizing the causality behind each recommendation.

Hazard Assessment: A Proactive Approach to Safety

Due to the novelty of N-cyclohexyl-3-ethynylaniline, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach, based on the known hazards of structurally similar compounds, is imperative. The primary concerns stem from the aniline and ethynylaniline moieties.

Anilines are a well-documented class of chemicals with the potential for significant toxicity. They can be absorbed through the skin, and inhalation or ingestion can also lead to systemic effects[1][2]. The most notable health effect of aniline exposure is methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin)[2]. Some anilines are also suspected carcinogens[2][3].

The presence of the ethynyl group on the aniline ring, as seen in 3-ethynylaniline, can also contribute to the hazard profile. The SDS for 3-ethynylaniline indicates that it is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation[4][5].

Therefore, when handling N-cyclohexyl-3-ethynylaniline, we must assume it possesses similar hazards:

  • High Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritant: Likely to cause irritation upon contact.

  • Dermal Absorption: High potential for absorption through the skin, leading to systemic toxicity.

  • Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.

  • Flammability: Potential to be a flammable liquid and vapor.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for mitigating the risks associated with N-cyclohexyl-3-ethynylaniline. The following recommendations constitute the minimum standard for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Given the high potential for dermal absorption of anilines, selecting the appropriate gloves is critical. A single pair of standard nitrile gloves is often insufficient for prolonged exposure.

  • Glove Selection: Wear double-gloved nitrile or neoprene gloves. For tasks with a higher risk of splashing, consider using a heavier-duty glove, such as butyl rubber or Viton®, as the outer layer[2]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Don gloves over clean, dry hands.

  • Proper Removal: After handling the chemical, remove gloves using a technique that avoids contact between the contaminated outer surface and your skin. Dispose of used gloves in a designated hazardous waste container immediately.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Protecting your eyes and face from accidental splashes is non-negotiable.

  • Primary Protection: Chemical splash goggles are mandatory whenever handling N-cyclohexyl-3-ethynylaniline in liquid form. Standard safety glasses do not provide adequate protection from splashes.

  • Secondary Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in addition to chemical splash goggles[3][6].

Body Protection: Preventing Skin Contact

Your personal clothing offers minimal protection against chemical hazards.

  • Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with the sleeves rolled down.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when transferring liquids or performing extractions, a chemical-resistant apron worn over the lab coat is recommended.

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, N-cyclohexyl-3-ethynylaniline should be handled in a certified chemical fume hood to minimize inhalation exposure. However, there are situations where respiratory protection may be necessary.

  • Routine Use: For handling small quantities in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Weighing and Transfers: When weighing powders or transferring solutions outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary[2].

  • Spill Cleanup: In the event of a significant spill, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be required, depending on the size and location of the spill[6].

PPE for Specific Operational Scenarios

The level of PPE should be escalated based on the specific task and the quantities of N-cyclohexyl-3-ethynylaniline being handled.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Double Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot typically required
Solution Preparation and Transfers in a Fume Hood Double Nitrile/Neoprene GlovesChemical Splash Goggles and Face ShieldFlame-Resistant Lab Coat and Chemical-Resistant ApronNot typically required
Large-Scale Reactions (>1L) in a Walk-in Fume Hood Butyl Rubber or Viton® GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Suit or Apron over Lab CoatFull-Face Respirator with Organic Vapor Cartridge
Minor Spill Cleanup (<100mL) in a Fume Hood Double Nitrile/Neoprene GlovesChemical Splash Goggles and Face ShieldFlame-Resistant Lab Coat and Chemical-Resistant ApronNIOSH-Approved Respirator with Organic Vapor Cartridge
Major Spill Cleanup (>100mL) or Spill Outside a Fume Hood Butyl Rubber or Viton® GlovesChemical Splash Goggles and Face ShieldChemical-Resistant SuitSelf-Contained Breathing Apparatus (SCBA)

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include safe handling and disposal procedures.

Spill Response

In the event of a spill, your immediate actions are crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate fire or health hazards.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate level of PPE as outlined in the table above.

  • Contain and Absorb: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill[7]. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal[4].

  • Decontaminate: Decontaminate the spill area according to your institution's established procedures.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in the safe handling of N-cyclohexyl-3-ethynylaniline.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be disposed of as hazardous waste. Place these items in a designated, sealed waste container.

  • Chemical Waste: Unused N-cyclohexyl-3-ethynylaniline and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[4]. The material can often be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[4].

Visualizing PPE Selection

The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with N-cyclohexyl-3-ethynylaniline.

PPE_Selection_Workflow PPE Selection Workflow for N-cyclohexyl-3-ethynylaniline cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Plan to handle N-cyclohexyl-3-ethynylaniline task What is the task? start->task quantity What is the quantity? task->quantity location Where will it be handled? quantity->location base_ppe Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat location->base_ppe Small scale, in fume hood enhanced_ppe Enhanced PPE: - Heavier Gloves (Butyl/Viton) - Face Shield - Chemical-Resistant Apron location->enhanced_ppe Large scale or splash risk in fume hood max_ppe Maximum Protection: - Full Chemical Suit - SCBA location->max_ppe Large spill or outside fume hood end End: Task Completion & Decontamination base_ppe->end Proceed with caution enhanced_ppe->end Proceed with caution max_ppe->end Proceed with caution

Caption: A flowchart for selecting appropriate PPE.

References

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Aniline. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]

  • Gelest. (2025). SAFETY DATA SHEET: 3-ETHYLANILINE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). ANILINE. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.